(4-Chlorophenyl)(cyclopropyl)methanol
Description
The exact mass of the compound (4-Chlorophenyl)(cyclopropyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Chlorophenyl)(cyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(cyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPSDBTSRWVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939556 | |
| Record name | (4-Chlorophenyl)(cyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18228-43-8 | |
| Record name | 4-Chloro-α-cyclopropylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18228-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-cyclopropylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenyl)(cyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-cyclopropylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Chlorophenyl)(cyclopropyl)methanol chemical properties
CAS Registry Number: 18228-43-8
Synonyms:
Executive Summary
(4-Chlorophenyl)(cyclopropyl)methanol is a high-value chiral building block extensively utilized in the synthesis of agrochemicals (specifically triazole fungicides like Cyproconazole) and pharmaceutical intermediates targeting GPCR pathways. Its structural uniqueness lies in the cyclopropylcarbinyl motif, which imparts significant metabolic stability while introducing latent reactivity—specifically the potential for ring-expansion rearrangements under acidic conditions. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and handling protocols, designed for researchers requiring high-purity isolation and downstream application.
Chemical Identity & Physicochemical Properties
| Property | Data | Note |
| Molecular Formula | C | |
| Molecular Weight | 182.65 g/mol | |
| Exact Mass | 182.0498 | |
| Appearance | Viscous colorless to pale yellow oil | Often solidifies upon high-vacuum drying or cooling.[1] |
| Boiling Point | 250–255 °C (760 mmHg) | Decomposes if distilled without vacuum.[1] |
| Density | 1.18 ± 0.05 g/cm³ | Estimated at 20 °C. |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water.[1] |
| pKa | ~13.9 (Secondary Alcohol) | |
| Chirality | 1 Stereocenter | Typically synthesized as a racemate unless asymmetric catalysis is employed.[1] |
Synthetic Methodologies
Two primary routes exist for the synthesis of (4-Chlorophenyl)(cyclopropyl)methanol. The choice depends on the availability of starting materials and the scale of operation.
Method A: Grignard Addition (Preferred for Lab Scale)
This route offers the highest atom economy and direct access to the alcohol from commercially available aldehydes.
-
Reagent: Cyclopropylmagnesium bromide (generated in situ or purchased)
-
Solvent: Anhydrous THF or Diethyl Ether
Protocol:
-
Reagent Preparation: In a flame-dried 3-neck flask under Argon, charge 1.1 equivalents of Cyclopropylmagnesium bromide (0.5 M in THF). Cool to 0 °C.
-
Addition: Dissolve 4-Chlorobenzaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes, maintaining internal temperature <5 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2); disappearance of aldehyde (Rf ~0.6) indicates completion.
-
Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH
Cl. Crucial: Do not use HCl for quenching; acidic conditions can trigger cyclopropyl ring opening (see Section 4). -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Flash column chromatography (SiO
, 5-10% EtOAc in Hexanes).
Method B: Ketone Reduction (Preferred for Scale-Up)
This route avoids the handling of sensitive organometallics on a large scale.
-
Precursor: (4-Chlorophenyl)(cyclopropyl)methanone[1]
-
Reagent: Sodium Borohydride (NaBH
)[3] -
Solvent: Methanol/THF (10:1)
Protocol:
-
Dissolve (4-Chlorophenyl)(cyclopropyl)methanone (1.0 eq) in MeOH/THF. Cool to 0 °C.
-
Add NaBH
(0.6 eq) portion-wise to control hydrogen evolution. -
Stir at 0 °C for 1 hour, then warm to RT for 1 hour.
-
Quench with water.[4] Evaporate bulk methanol. Extract aqueous residue with DCM.
Reactivity Profile & Mechanistic Risks
The defining feature of this molecule is the cyclopropylcarbinyl system. While the cyclopropyl group is robust under basic and neutral conditions, it is highly labile under acidic conditions.
The Cyclopropylcarbinyl Rearrangement:
When exposed to strong acids (e.g., HCl, H
Implication: Avoid acidic workups or reagents (e.g., SOCl
Figure 1: Acid-catalyzed rearrangement pathways inherent to cyclopropyl carbinols.[1]
Synthesis Workflow Visualization
The following diagram contrasts the two primary synthesis pathways, highlighting the critical control points.
Figure 2: Comparative synthesis workflows. Note the unified critical quenching step to preserve the cyclopropyl ring.
Applications in Drug & Agrochemical Development
Agrochemicals (Fungicides)
This alcohol is a direct precursor to triazole fungicides. The hydroxyl group is typically converted to a leaving group (mesylate or tosylate) followed by displacement with 1,2,4-triazole.
-
Target: Ergosterol biosynthesis inhibition (CYP51).
-
Example: Analogues of Cyproconazole and Tebuconazole .
Pharmaceuticals [1][5][6][7]
-
GPCR Modulators: The cyclopropyl group is often used as a bioisostere for isopropyl or phenyl groups to improve metabolic stability (blocking CYP450 oxidation sites) and increase potency through rigidification.
-
Intermediate for:
integrin inhibitors and specific antihistamines where the 4-chlorophenyl motif provides lipophilic pocket binding.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. The compound is prone to slow oxidation to the ketone if exposed to air over long periods.
-
Incompatibility: Strong oxidizing agents (converts to ketone), Strong acids (causes polymerization/rearrangement).
References
-
Chemical Identity & CAS
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18606869, (4-Chlorophenyl)(cyclopropyl)methanol. Retrieved from .
-
ChemSrc. CAS 18228-43-8 Entry.[1] Retrieved from .
-
-
Synthetic Methods
-
BenchChem.[8] "Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide." (Analogous Grignard/Reduction protocols). Retrieved from .
- Journal of Organic Chemistry. "Cyclopropylcarbinyl rearrangements in synthesis." (General mechanistic reference for Section 4).
-
- Roberts, J. D., & Mazur, R. H. (1951). "The nature of the intermediate in the solvolysis of cyclopropylcarbinyl derivatives." J. Am. Chem. Soc.
Sources
- 1. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]
- 2. (R)-4-Chlorophenyl benzenemethanol synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 27652-89-7|(4-Chlorophenyl)(pyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 6. 62586-97-4|(4-Chlorophenyl)dicyclopropylmethanol|BLD Pharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of (4-Chlorophenyl)(cyclopropyl)methanol
[1]
Executive Summary
(4-Chlorophenyl)(cyclopropyl)methanol (CAS: 18228-43-8) acts as a critical chiral scaffold in the synthesis of antihistamines, antifungal agents, and next-generation GPCR modulators.[1] Its structural value lies in the cyclopropyl group, which serves as a metabolic blocker and a conformationally restricted bioisostere of the isopropyl group.[2] This guide provides a definitive breakdown of its physicochemical properties, validated synthetic protocols, and analytical signatures required for high-integrity drug development workflows.
Physicochemical Characterization
Molecular Weight & Isotopic Distribution
For mass spectrometry-driven pharmacokinetics (PK) studies, relying solely on average molecular weight is insufficient due to the chlorine signature.[1][2][3]
| Property | Value | Notes |
| Average Molecular Weight | 182.65 g/mol | Used for stoichiometry calculations.[1][3] |
| Monoisotopic Mass | 182.0498 Da | ( |
| Isotopic Pattern (M+2) | 184.0469 Da | ~32% relative abundance due to |
| Molecular Formula | C | |
| CAS Number | 18228-43-8 | Specific to the |
| Physical State | Viscous Oil / Low-melting Solid | Racemates are often oils; pure enantiomers may crystallize.[1][2][3] |
| Predicted LogP | 2.8 - 3.1 | Moderate lipophilicity; CNS penetrant potential.[1][2][3] |
Solubility Profile
Synthetic Methodologies
Two primary routes exist for the synthesis of (4-Chlorophenyl)(cyclopropyl)methanol. The choice depends on the availability of starting materials and the need for stereocontrol.[1][2][3]
Route A: Grignard Addition (Direct C-C Bond Formation)
This is the industry-standard route for generating the racemic alcohol from the aldehyde.[1][2][3]
-
Reagent: Cyclopropylmagnesium bromide (0.5 M to 1.0 M in THF).[1][2][3]
-
Mechanism: Nucleophilic addition of the cyclopropyl carbanion to the carbonyl carbon.[1][2][3]
Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
-
Reagent Prep: Charge 4-Chlorobenzaldehyde (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.[1][2][3]
-
Addition: Dropwise addition of Cyclopropylmagnesium bromide (1.2 eq) over 30 minutes. Maintain internal temp < 5°C to prevent polymerization.[1][2]
-
Quench: Slowly add saturated aqueous NH
Cl. -
Workup: Extract with EtOAc, wash with brine, dry over Na
SO .
Route B: Ketone Reduction (Stereoselective Potential)
Used when the ketone intermediate is available or when asymmetric reduction (e.g., Corey-Bakshi-Shibata) is required to generate a specific enantiomer.[1][3]
Protocol:
-
Add NaBH
(0.6 eq) portion-wise at 0°C. -
Stir for 2 hours at RT.
-
Quench with 1N HCl (Caution: Hydrogen gas evolution).[1][2][3]
Synthetic Workflow Diagram
The following diagram illustrates the convergence of these pathways and the critical QC checkpoints.
Figure 1: Convergent synthetic pathways for (4-Chlorophenyl)(cyclopropyl)methanol synthesis.
Analytical Profiling & Quality Control
To validate the identity and purity of the synthesized compound, the following spectral features must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):- 7.20 - 7.40 ppm (m, 4H): Aromatic protons (Characteristic AA'BB' system of para-substituted chlorobenzene).[1][2][3]
- 4.05 ppm (d, 1H): Benzylic methine proton (-CH -OH).[1][3]
- 1.10 - 1.20 ppm (m, 1H): Cyclopropyl methine (-CH -).[1][3]
- 0.30 - 0.60 ppm (m, 4H): Cyclopropyl methylene protons (High field shift is diagnostic of the cyclopropyl ring current).[1][2][3]
Mass Spectrometry (LC-MS)[1][3]
Applications in Drug Development[1][2][5][6]
Pharmacophore Utility
The (4-chlorophenyl)(cyclopropyl)methanol moiety is a "privileged scaffold" in medicinal chemistry.[1][2][3]
-
Metabolic Stability: The cyclopropyl group is resistant to CYP450 oxidation compared to isopropyl or ethyl groups, extending the drug's half-life (
).[1][2][3] -
Conformational Restriction: The rigid cyclopropyl ring locks the vector of the alcohol and phenyl ring, potentially increasing binding affinity to receptors (reduction of entropic penalty).[1][2][3]
Common Derivatives[1][2][3]
Safety & Handling (SDS Summary)
| Hazard Class | GHS Category | Precaution |
| Acute Toxicity | Oral (Cat 4) | Harmful if swallowed.[1][3] Do not pipette by mouth. |
| Skin Irritation | Cat 2 | Causes skin irritation.[1][2][3] Wear nitrile gloves.[1][2] |
| Eye Irritation | Cat 2A | Causes serious eye irritation.[1][2] Use safety goggles. |
| Storage | General | Store in a cool, dry place under inert gas (Argon) to prevent oxidation to the ketone.[1][2] |
References
Sources
The Kinetic Chameleon: A Technical Guide to Cyclopropylcarbinyl Reactivity
Topic: Reactivity of the Cyclopropylcarbinyl Group Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Electronic Foundations
The cyclopropylcarbinyl (CPC) group represents a singularity in organic structure—a primary alkyl group that mimics the electronic behavior of a
The Walsh Orbital Effect
The reactivity of the CPC group cannot be understood through standard
-
-Conjugation: The bent bonds (Walsh orbitals) can overlap with an adjacent
-orbital (cation, radical, or -system) if the geometry allows. -
The Bisected Conformation: Maximum overlap occurs when the carbinyl
-orbital is parallel to the plane of the cyclopropane ring (bisected), not perpendicular. This stereoelectronic requirement dictates the reactivity profile described below.
The Radical Clock: Mechanism and Kinetics
The rearrangement of the cyclopropylcarbinyl radical (1 ) to the homoallyl radical (2 ) is one of the most fundamental "clocks" in physical organic chemistry.
Mechanistic Pathway
The driving force is the relief of ring strain (
Kinetic Standard:
-
Rate Constant (
): at 25°C. -
Activation Energy (
): 7 kcal/mol. -
Arrhenius Equation:
This ultrafast rate makes the CPC group an ideal probe for timing other radical reactions (e.g., H-atom abstraction). If a trap (like oxygen or tin hydride) captures the unrearranged radical, the trapping rate must exceed
Visualization: The Radical Rearrangement Pathway
Figure 1: The kinetic competition between unimolecular ring opening and bimolecular trapping.
The Cationic Landscape: Non-Classical Ions
While the radical rearranges, the cation is even more exotic. Solvolysis of cyclopropylcarbinyl derivatives occurs at rates
The Bicyclobutonium Ion
The CPC cation does not exist as a static primary carbocation. It enters a degenerate equilibrium involving a non-classical species known as the bicyclobutonium ion .[1]
-
Structure: The positive charge is delocalized across the carbinyl carbon and the two ring carbons (3-center-2-electron bond).
-
NMR Evidence: Superacid media studies (Olah) confirm that the three methylene groups become equivalent on the NMR timescale due to rapid equilibration.
This delocalization explains why nucleophilic attack often yields a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallyl products—the nucleophile attacks different vertices of the non-classical intermediate.
Synthetic Applications: Ring Expansions & Catalysis
The strain energy of the CPC group is a thermodynamic spring used to drive synthesis.
Acid-Catalyzed Ring Expansion
Treatment of cyclopropylcarbinyl alcohols with acid typically yields cyclobutanes. This is the thermodynamic product, formed via the cationic manifold described above.
-
Application: Synthesis of cyclobutane-containing natural products (e.g., grandisol).
Transition Metal Catalysis
Recent advances utilize Gold (Au) and Nickel (Ni) to catalytically open the ring under neutral conditions.
-
Mechanism: Oxidative addition into the proximal cyclopropane bond, followed by
-carbon elimination. -
Utility: Allows for 1,3-functionalization that is impossible via standard
chemistry.
Medicinal Chemistry: Metabolic Stability & Toxicity
In drug design, the CPC group is often introduced to block metabolic oxidation at a specific site or to increase lipophilicity. However, it carries specific risks.
The P450 Trap (Mechanism-Based Inhibition)
Cytochrome P450 enzymes oxidize C-H bonds via a radical rebound mechanism.
-
H-Abstraction: P450 abstracts a hydrogen from the carbinyl carbon, forming a CPC radical.
-
The Race: The radical can either rebound with the P450-OH species (hydroxylation) or rearrange (
). -
Suicide Inhibition: If it rearranges to the homoallyl radical, the primary radical is now positioned away from the heme center. It can attack the porphyrin ring or the protein backbone, covalently modifying and destroying the enzyme.
Data Summary: Metabolic Risks
| Parameter | Implication for Drug Design |
|---|
| Metabolic Fate | High risk of ring opening if
Experimental Protocol: The Radical Clock Calibration
Objective: Determine the rate of a new H-atom donor reaction using the CPC clock.
Principle: By competing the unknown H-abstraction rate against the known ring-opening rate (
Materials
-
Substrate: (Bromomethyl)cyclopropane.
-
Reagent: Tributyltin hydride (
) - Freshly prepared or distilled. -
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Benzene-d6 or Toluene (anhydrous, degassed).
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk tube, dissolve (bromomethyl)cyclopropane (0.1 mmol) and
(varying concentrations: 0.1 M to 1.0 M) in degassed solvent. -
Degassing (Critical): Oxygen is a radical trap. Freeze-pump-thaw the solution 3 times to remove all
. -
Initiation: Add AIBN (5 mol%) under Argon flow.
-
Reaction: Heat to 80°C (or photo-initiate at 25°C) for 2 hours.
-
Analysis: Analyze the crude mixture via GC-MS or
-NMR.-
Integrate the triplet at
ppm (cyclopropyl ring protons) vs. the multiplet at ppm (terminal alkene of homoallyl product).
-
-
Calculation: Use the equation:
Plot vs . The slope is .
References
-
Maillard, B.; Forrest, D.; Ingold, K. U. (1976). Kinetic applications of electron paramagnetic resonance spectroscopy. 27. Isomerization of cyclopropylcarbinyl to allylcarbinyl. Journal of the American Chemical Society.[2][3][4][5] Link
-
Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. Link
-
Olah, G. A.; Jeuell, C. L.; Kelly, D. P.; Porter, R. D. (1972). Stable carbocations.[2][6] CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. Journal of the American Chemical Society.[2][3][4][5] Link
-
Wiedemann, S. H.; et al. (2008).[2] Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces. Journal of the American Chemical Society.[2][3][4][5] Link
-
Kalgutkar, A. S. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Biochemical Pharmacology. Link
Sources
Solubility of (4-Chlorophenyl)(cyclopropyl)methanol in organic solvents
An In-Depth Technical Guide to the Solubility of (4-Chlorophenyl)(cyclopropyl)methanol in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of (4-Chlorophenyl)(cyclopropyl)methanol. In the dynamic landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful formulation, synthesis, and purification processes. This document is structured to deliver not just theoretical knowledge but also actionable, field-proven insights to guide your experimental design and interpretation.
Introduction: The Significance of Solubility in Drug Development
(4-Chlorophenyl)(cyclopropyl)methanol is a chemical entity with a structure suggestive of its potential utility as an intermediate in the synthesis of pharmacologically active molecules.[1] The solubility of such a compound is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from reaction kinetics in synthesis to bioavailability in formulation.[2][3] A comprehensive solubility profile in a range of organic solvents is, therefore, an indispensable dataset for any researcher working with this molecule.
The principle of "like dissolves like" serves as a fundamental guideline in predicting solubility.[4][5] This principle is rooted in the polarity of both the solute and the solvent. The molecular structure of (4-Chlorophenyl)(cyclopropyl)methanol, featuring a polar hydroxyl group and a nonpolar chlorophenyl and cyclopropyl moiety, suggests a nuanced solubility profile across solvents of varying polarities.
Physicochemical Properties of (4-Chlorophenyl)(cyclopropyl)methanol
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.65 g/mol | [1] |
| Appearance | Likely a white to off-white crystalline powder or solid.[6] | Inferred from similar compounds |
| Polarity | The molecule possesses both polar (hydroxyl group) and non-polar (chlorophenyl, cyclopropyl) regions, making it amphiphilic to some extent. The hydroxyl group can act as a hydrogen bond donor and acceptor. | Inferred from chemical structure |
| Water Solubility | Expected to be low to insoluble in water due to the significant non-polar surface area.[6] | General principle for similar organic molecules |
The presence of the chlorine atom on the phenyl ring withdraws electron density, which can influence intermolecular interactions. The cyclopropyl group, while nonpolar, introduces ring strain that can affect molecular packing and interactions.
Theoretical Framework for Solubility
The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG) of the system.[7]
ΔG = ΔH_sol - TΔS_sol
Where:
-
ΔG is the change in Gibbs free energy (a negative value indicates a spontaneous process, i.e., dissolution).
-
ΔH_sol is the enthalpy of solution, which is the net energy change resulting from breaking the solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the absolute temperature in Kelvin.
-
ΔS_sol is the entropy of solution, which is typically positive as the dissolved state is more disordered than the crystalline solid.[7]
For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) and to disrupt the solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions (solvation energy).
Predicting Solubility in Common Organic Solvents
Based on the structure of (4-Chlorophenyl)(cyclopropyl)methanol, we can make educated predictions about its solubility in a range of organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl group of the solvent. The non-polar parts of the molecule will have favorable interactions with the alkyl chains of the alcohols. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the hydroxyl group of the solute, while the organic character of the solvents can solvate the non-polar regions. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar phenyl and cyclopropyl groups will interact favorably with non-polar solvents. However, the polar hydroxyl group will be poorly solvated, limiting overall solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar portions of the molecule. |
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a robust and reproducible method for determining the equilibrium solubility of (4-Chlorophenyl)(cyclopropyl)methanol in various organic solvents. This method is based on the isothermal shake-flask method, a gold standard in solubility determination.
Materials and Equipment
-
(4-Chlorophenyl)(cyclopropyl)methanol (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvents used)
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of solid (4-Chlorophenyl)(cyclopropyl)methanol into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of (4-Chlorophenyl)(cyclopropyl)methanol. A calibration curve prepared with standards of known concentrations is required for quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Safety Considerations
Researchers must consult the Safety Data Sheet (SDS) for (4-Chlorophenyl)(cyclopropyl)methanol and all solvents used.[8] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and appropriate gloves, are mandatory.[9] All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
This guide provides a robust framework for understanding and experimentally determining the solubility of (4-Chlorophenyl)(cyclopropyl)methanol in organic solvents. By combining theoretical principles with a detailed, validated experimental protocol, researchers can generate the high-quality solubility data necessary to advance their research and development activities. A thorough understanding of solubility is not merely an academic exercise but a critical component of successful and efficient scientific progress in the chemical and pharmaceutical sciences.
References
- Solubility of Things. (n.d.). 4-Chlorodiphenylmethanol.
- LibreTexts. (2021, March 15). Experiment: Solubility of Organic & Inorganic Compounds.
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
precisionFDA. (n.d.). (4-CHLOROPHENYL)(CYCLOPROPYL)METHANOL. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
PubChem. (n.d.). (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 15). Thermodynamics of Solubility. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
PubChem. (n.d.). (4-Cyclopropylphenyl)methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenyl cyclopropyl ketone. Retrieved from [Link]
-
American Chemical Society. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
-
Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. Retrieved from [Link]
-
Fisher Scientific. (2023, November 22). Methanol Safety Data Sheet. Retrieved from [Link]
-
PubChemLite. (n.d.). {1-[(4-chlorophenyl)methyl]cyclopropyl}methanol. Retrieved from [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 4. chem.ws [chem.ws]
- 5. scribd.com [scribd.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. methanex.com [methanex.com]
Methodological & Application
Application Note: Synthesis of (4-Chlorophenyl)(cyclopropyl)methanol
[1][2]
Introduction & Scope
(4-Chlorophenyl)(cyclopropyl)methanol (CAS: 14660-60-7) is a critical pharmacophore found in various therapeutic classes, including antihistamines, antifungal agents, and kinase inhibitors.[1] Its structural motif—a secondary alcohol bridging a lipophilic chlorobenzene and a strained cyclopropyl ring—provides unique metabolic stability and binding affinity properties.
This Application Note provides two distinct protocols for its synthesis:
-
Route A (Standard Discovery): A robust, high-yielding Grignard addition for generating racemic material.[1]
-
Route B (Asymmetric): A stereoselective reduction of the corresponding ketone for generating enantiopure material (
ee), essential for late-stage drug development.[1]
Key Chemical Challenges[1]
-
Cyclopropyl Ring Stability: The cyclopropyl carbinyl cation is prone to rearrangement under acidic conditions (ring opening to homoallylic systems). Workup conditions must be strictly pH-controlled.[1]
-
Exotherm Control: The Grignard addition is highly exothermic; thermal runaway can lead to side-product formation (e.g., Wurtz coupling).[1]
Strategic Route Selection
The choice of synthetic route depends on the required stereochemistry and scale.
Figure 1: Decision matrix for synthetic route selection based on stereochemical requirements.
Protocol A: Grignard Addition (Racemic)[1]
This protocol utilizes the nucleophilic addition of cyclopropylmagnesium bromide to 4-chlorobenzaldehyde.[1] It is preferred over the inverse addition (4-chlorophenylMgBr + cyclopropanecarbaldehyde) due to the commercial stability and availability of the aldehyde.[1]
Reagents & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 14.06 g (100 mmol) | Electrophile |
| Cyclopropylmagnesium Bromide | ~147.28 | 1.2 | 120 mL (1.0 M in THF) | Nucleophile |
| THF (Anhydrous) | 72.11 | Solvent | 200 mL | Solvent |
| Sat.[1][2] | N/A | Excess | 100 mL | Quench Buffer |
Detailed Methodology
Step 1: Apparatus Preparation
-
Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.
-
Purge the system with
or Ar for 15 minutes.[1]
Step 2: Substrate Dissolution
-
Charge the RBF with 4-chlorobenzaldehyde (14.06 g) and anhydrous THF (100 mL).
-
Cool the solution to
using an ice/water bath. Note: Lower temperatures ( ) are unnecessary for this specific substrate but can be used to maximize selectivity if impurities are observed.[1]
Step 3: Grignard Addition
-
Transfer the Cyclopropylmagnesium bromide solution (1.0 M in 2-MeTHF or THF) to the addition funnel via cannula (air-sensitive!).[1]
-
Dropwise Addition: Add the Grignard reagent over 45–60 minutes. Maintain internal temperature
. -
Observation: The solution may turn slightly cloudy or yellow.
-
Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
Step 4: Controlled Quench (CRITICAL)
-
Cool the reaction mixture back to
. -
Slowly add saturated aqueous ammonium chloride (
) solution.[1] -
Warning: Do not use HCl.[1] Strong acids can trigger the cyclopropylcarbinyl rearrangement, opening the ring to form 4-chloro-1-(4-chlorophenyl)but-1-ene derivatives.[1]
Step 5: Workup & Purification
-
Separate the organic layer. Extract the aqueous layer with EtOAc (
).[1] -
Combine organics, wash with brine, and dry over anhydrous
. -
Concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Data (Characterization)
Protocol B: Asymmetric Synthesis (Enantioselective)[1]
For clinical candidates requiring a specific enantiomer, the Core-y-Bakshi-Shibata (CBS) reduction is the industry standard.[1]
Workflow Diagram
Figure 2: Workflow for the enantioselective CBS reduction.[1]
Protocol Summary
-
Precursor Synthesis: The ketone intermediate, (4-chlorophenyl)(cyclopropyl)methanone, is first synthesized via Friedel-Crafts acylation or oxidation of the racemic alcohol from Protocol A.[1]
-
Reduction:
-
Quench: Add MeOH carefully to destroy excess borane.[1]
-
Result: Yields the (S)-alcohol (using (R)-catalyst) with typically
ee.[1]
Safety & Handling (E-E-A-T)
Cyclopropylmagnesium Bromide (Class 4.3)[1]
-
Hazard: Releases flammable cyclopropane gas upon contact with water.[1]
-
Control: Use only dry syringes/needles. Have a Class D fire extinguisher available.
-
Storage: Store under Argon at
. Check for precipitate (salts) before use; titrate if stored >3 months.[1]
4-Chlorobenzaldehyde[1][4]
-
Hazard: Irritant to eyes and respiratory system.
-
Control: Handle in a fume hood.
References
Sources
- 1. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime | C17H15ClN2O3 | CID 5933802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorophenyl cyclopropyl ketone | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-CHLOROPHENYL)(CYCLOPROPYL)METHANONE | CAS 6640-25-1 [matrix-fine-chemicals.com]
Application Notes and Protocols for the Synthesis of (4-chlorophenyl)(cyclopropyl)methanol
Introduction: The Significance of (4-chlorophenyl)(cyclopropyl)methanol in Medicinal Chemistry
(4-chlorophenyl)(cyclopropyl)methanol and its derivatives are key structural motifs in modern drug discovery. The unique combination of a substituted aromatic ring and a strained cyclopropyl group imparts specific conformational constraints and electronic properties that can lead to favorable interactions with biological targets. This alcohol is a versatile synthetic intermediate for the preparation of a range of bioactive molecules, including potential therapeutic agents in oncology, infectious diseases, and neuroscience. The precise and efficient synthesis of this building block is therefore of paramount importance to researchers in both academic and industrial settings.
This comprehensive guide provides a detailed protocol for the chemoselective reduction of (4-chlorophenyl)(cyclopropyl)methanone to the corresponding secondary alcohol, (4-chlorophenyl)(cyclopropyl)methanol. We will delve into the mechanistic rationale for the chosen methodology, present a step-by-step experimental procedure, and provide expected characterization data.
Strategic Approach: Chemoselective Carbonyl Reduction
The primary challenge in the synthesis of (4-chlorophenyl)(cyclopropyl)methanol lies in the selective reduction of the ketone functionality without affecting the chloro-substituent on the aromatic ring or inducing the opening of the sterically strained cyclopropyl ring.
Method of Choice: Sodium Borohydride Reduction
For this transformation, sodium borohydride (NaBH₄) is the reagent of choice. Herein, we present the causal logic behind this selection:
-
Chemoselectivity: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones.[1] It does not typically reduce more stable functional groups such as esters, amides, or, importantly in this case, aryl chlorides under standard conditions.[1]
-
Preservation of the Cyclopropyl Ring: The strained cyclopropyl ring is susceptible to opening under harsh reaction conditions, such as those employing stronger reducing agents like lithium aluminum hydride (LiAlH₄) or certain catalytic hydrogenation conditions. The mild nature of NaBH₄ minimizes the risk of this undesired side reaction.
-
Operational Simplicity: NaBH₄ reductions are operationally straightforward, can be carried out in common protic solvents like methanol or ethanol at or below room temperature, and do not require strictly anhydrous conditions.[2]
Mechanistic Insights: The Hydride Transfer Pathway
The reduction of (4-chlorophenyl)(cyclopropyl)methanone with sodium borohydride proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The resulting borate-alkoxide complex is then protonated during the workup step, typically with the addition of water or a mild acid, to yield the final secondary alcohol product.
Caption: Mechanism of Sodium Borohydride Reduction.
Experimental Protocol: Synthesis of (4-chlorophenyl)(cyclopropyl)methanol
This protocol is designed for the laboratory-scale synthesis of the target alcohol.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (4-chlorophenyl)(cyclopropyl)methanone | 6640-25-1 | 180.63 |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 |
| Methanol (MeOH), ACS grade | 67-56-1 | 32.04 |
| Dichloromethane (DCM), ACS grade | 75-09-2 | 84.93 |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-chlorophenyl)(cyclopropyl)methanone (1.81 g, 10.0 mmol). Dissolve the ketone in 20 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation in a fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours at 0-5 °C.
-
Quenching: Once the starting material is consumed as indicated by TLC, carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution while maintaining the temperature at 0-5 °C.
-
Workup:
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure (4-chlorophenyl)(cyclopropyl)methanol as a colorless oil or a low-melting solid.
Caption: Step-by-step experimental workflow.
Characterization of Starting Material and Product
Accurate characterization of both the starting material and the final product is crucial for validating the success of the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (4-chlorophenyl)(cyclopropyl)methanone | C₁₀H₉ClO | 180.63 | White to off-white solid |
| (4-chlorophenyl)(cyclopropyl)methanol | C₁₀H₁₁ClO | 182.65 | Colorless oil/low-melting solid |
Spectroscopic Data:
Starting Material: (4-chlorophenyl)(cyclopropyl)methanone
-
IR Spectrum (NIST): The infrared spectrum displays a strong absorption band characteristic of a conjugated ketone carbonyl group.[3]
-
C=O stretch: ~1670 cm⁻¹
-
C-Cl stretch: ~1090 cm⁻¹
-
Aromatic C-H stretch: ~3010-3100 cm⁻¹
-
-
Mass Spectrum (NIST): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[3]
-
m/z (M⁺): 180, 182 (due to ³⁵Cl and ³⁷Cl isotopes)
-
Product: (4-chlorophenyl)(cyclopropyl)methanol (Expected Data)
The following data are predicted based on the analysis of structurally similar compounds.[4]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 4.50 (d, J = 8.0 Hz, 1H, CH-OH)
-
δ 2.0-2.2 (br s, 1H, OH)
-
δ 1.2-1.4 (m, 1H, cyclopropyl-CH)
-
δ 0.4-0.8 (m, 4H, cyclopropyl-CH₂)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 142.0 (Ar-C)
-
δ 133.0 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 78.0 (CH-OH)
-
δ 17.0 (cyclopropyl-CH)
-
δ 3.5 (cyclopropyl-CH₂)
-
δ 2.5 (cyclopropyl-CH₂)
-
-
IR Spectrum (thin film):
-
Broad O-H stretch: ~3350 cm⁻¹
-
C-O stretch: ~1050 cm⁻¹
-
C-Cl stretch: ~1090 cm⁻¹
-
Aromatic C-H stretch: ~3010-3100 cm⁻¹
-
Alternative Reduction Strategies
While sodium borohydride is the recommended reagent for its mildness and selectivity, other methods can also be employed for the reduction of aryl ketones.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Platinum oxide). While effective for many ketone reductions, it carries the risk of dehalogenation (removal of the chlorine atom) under certain conditions. Careful selection of the catalyst and reaction parameters is crucial to ensure chemoselectivity.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ will readily reduce the ketone. However, its high reactivity increases the likelihood of cyclopropyl ring opening and it requires strictly anhydrous conditions and a more complex workup procedure.
Conclusion
The reduction of (4-chlorophenyl)(cyclopropyl)methanone to (4-chlorophenyl)(cyclopropyl)methanol is a key transformation in the synthesis of valuable chemical entities. The use of sodium borohydride offers a mild, selective, and operationally simple method to achieve this conversion in high yield while preserving the integrity of the chloro- and cyclopropyl- functionalities. The detailed protocol and characterization data provided herein serve as a robust guide for researchers engaged in the synthesis of this important class of molecules.
References
-
Royal Society of Chemistry. (n.d.). Supporting information for... Retrieved from [Link]
-
ChemSrc. (2025). (4-Chlorophenyl)(cyclopropyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)-cyclopropyl-methanone oxime. Retrieved from [Link]
-
PubChem. (n.d.). (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
NIST. (n.d.). 4-Chlorophenyl cyclopropyl ketone. Retrieved from [Link]
-
PubChemLite. (n.d.). {1-[(4-chlorophenyl)methyl]cyclopropyl}methanol. Retrieved from [Link]
-
ResearchGate. (2019). Reduction using sodium borohyride? Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
Sources
Experimental procedure for preparing (4-Chlorophenyl)(cyclopropyl)methanol
An Application Note and Protocol for the Synthesis of (4-Chlorophenyl)(cyclopropyl)methanol
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of (4-Chlorophenyl)(cyclopropyl)methanol, a valuable secondary alcohol intermediate in medicinal chemistry and materials science. We present a detailed, field-tested protocol centered on the robust and efficient Grignard reaction between cyclopropylmagnesium bromide and 4-chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, critical procedural parameters, and safety considerations. The protocol includes a complete methodology from reagent handling to final product characterization, supported by troubleshooting advice and visual aids to ensure successful and reproducible synthesis.
Introduction and Strategic Overview
(4-Chlorophenyl)(cyclopropyl)methanol is a key synthetic building block. The unique combination of a strained cyclopropyl ring and an aromatic chlorophenyl group makes it a precursor for a variety of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. The secondary alcohol moiety serves as a versatile handle for further functionalization.
Two primary synthetic strategies are commonly considered for the preparation of this target molecule:
-
Grignard Reagent Addition: This is the most direct and convergent approach. It involves the nucleophilic addition of a cyclopropyl Grignard reagent to the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This method is highly effective for forming the carbon-carbon bond and the secondary alcohol in a single step.
-
Ketone Reduction: An alternative, two-step route involves the initial synthesis of (4-chlorophenyl)(cyclopropyl)ketone, followed by its reduction using a hydride-based reducing agent like sodium borohydride (NaBH₄).[1] While effective, this route is less atom-economical than the Grignard approach.
This guide will focus on the Grignard addition strategy due to its efficiency and widespread applicability. We will provide a detailed protocol for this primary method.
Synthesis via Grignard Reagent Addition: Principle and Mechanism
The core of this synthesis is the Grignard reaction, a cornerstone of organic chemistry for C-C bond formation. The cyclopropylmagnesium bromide, a potent nucleophile, attacks the carbonyl carbon of 4-chlorobenzaldehyde. The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final alcohol product.
The highly polar carbon-magnesium bond in the Grignard reagent places a partial negative charge on the carbon atom, rendering it strongly nucleophilic and basic.[2] Consequently, the reaction must be performed under strictly anhydrous (water-free) conditions, as any protic solvent, including water, will protonate and destroy the reagent.[2][3]
Reaction Mechanism: Nucleophilic Addition
Caption: Mechanism of Grignard addition to an aldehyde.
Detailed Experimental Protocol
This protocol details the synthesis of (4-Chlorophenyl)(cyclopropyl)methanol from 4-chlorobenzaldehyde and commercially available cyclopropylmagnesium bromide solution.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Key Properties |
| 4-Chlorobenzaldehyde | 104-88-1 | C₇H₅ClO | 140.57 | Solid, moisture sensitive |
| Cyclopropylmagnesium bromide (0.5 M in THF) | 23719-80-4 | C₃H₅BrMg | 145.32 | Liquid solution, air & moisture sensitive, flammable |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | Flammable liquid, peroxide former |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 | Aqueous solution |
| Diethyl ether (or Ethyl Acetate) | 60-29-7 | C₄H₁₀O | 74.12 | Highly flammable liquid, for extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
| Argon or Nitrogen Gas (high purity) | 7440-37-1 | Ar | 39.95 | Inert gas for atmosphere control |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Schlenk line or inert gas manifold (Argon/Nitrogen)
-
Pressure-equalizing dropping funnel (oven-dried)
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
TLC plates (silica gel), chamber, and UV lamp
Safety Precautions
-
Inert Atmosphere: Grignard reagents react violently with water and atmospheric oxygen.[4] The entire procedure must be conducted under a dry, inert atmosphere (Ar or N₂). All glassware must be rigorously oven- or flame-dried before use.[2][3]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric reagents).[5]
-
Solvent Hazards: Tetrahydrofuran (THF) and diethyl ether are extremely flammable. Ensure there are no ignition sources nearby and work in a well-ventilated chemical fume hood.[2]
-
Exothermic Reaction: The Grignard reaction and its quenching are exothermic. A cooling bath must be readily available to control the reaction temperature and prevent a runaway reaction.[2][4]
-
Workup: Quench the reaction slowly and carefully, especially when scaling up.
Step-by-Step Synthesis Procedure
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and rubber septa on two necks. Flame-dry the entire apparatus under vacuum and backfill with Argon or Nitrogen gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Preparation of Aldehyde Solution: In the reaction flask, dissolve 4-chlorobenzaldehyde (e.g., 5.0 g, 35.6 mmol) in 50 mL of anhydrous THF.
-
Grignard Addition: Cool the aldehyde solution to 0°C using an ice-water bath. Slowly add cyclopropylmagnesium bromide solution (0.5 M in THF, e.g., 78 mL, 39.0 mmol, 1.1 equivalents) dropwise via syringe over 30-40 minutes. Maintain the internal temperature below 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Then, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Reaction Quenching: Cool the flask back to 0°C in an ice-water bath. Very slowly and carefully, add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. A white precipitate (magnesium salts) will form. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether (or ethyl acetate) and shake well. Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of the organic solvent.[6]
-
Washing and Drying: Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[7]
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and concentrate them via rotary evaporation to yield (4-Chlorophenyl)(cyclopropyl)methanol as a pure compound.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results for (4-Chlorophenyl)(cyclopropyl)methanol |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.3 (m, 4H, Ar-H), ~4.3 (d, 1H, CH-OH), ~2.0 (br s, 1H, OH), ~1.1-1.3 (m, 1H, cyclopropyl-CH), ~0.3-0.7 (m, 4H, cyclopropyl-CH₂). Chemical shifts are approximate and may vary slightly.[8][9] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~142 (Ar-C), ~133 (Ar-C-Cl), ~128 (Ar-CH), ~127 (Ar-CH), ~78 (CH-OH), ~17 (cyclopropyl-CH), ~3-4 (cyclopropyl-CH₂). |
| Mass Spec. (EI) | m/z: Expected molecular ion [M]⁺ at 182/184 (due to ³⁵Cl/³⁷Cl isotopes). A key fragment would be [M-H₂O]⁺ at 164/166, corresponding to the loss of water.[10] |
| IR Spectroscopy | ν (cm⁻¹): ~3350-3400 (broad, O-H stretch), ~3080 (C-H stretch, cyclopropyl), ~3030 (C-H stretch, aromatic), ~1490 (C=C stretch, aromatic), ~1050 (C-O stretch), ~830 (C-Cl stretch). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to start | 1. Wet glassware or reagents.[3]2. Impure magnesium (if preparing Grignard).3. Inactive Grignard reagent. | 1. Ensure all glassware is rigorously dried and solvents are anhydrous.2. Use fresh, high-quality Grignard reagent.3. If preparing the reagent, activate magnesium with a crystal of iodine or 1,2-dibromoethane. |
| Low Product Yield | 1. Incomplete reaction.2. Grignard reagent was partially quenched.3. Loss of product during workup/purification. | 1. Increase reaction time or temperature (modestly).2. Re-check for sources of moisture. Ensure slow addition of aldehyde to maintain an excess of Grignard reagent.3. Be meticulous during extraction and chromatography. |
| Side Products Formed | 1. Wurtz-type coupling of the Grignard reagent.2. Reduction of the aldehyde (if Grignard reagent contains MgH₂). | 1. This is inherent to Grignard reactions but can be minimized by using pure reagents and controlled conditions.2. Ensure high-quality Grignard reagent. The side product (4-chlorobenzyl alcohol) can be separated by chromatography. |
References
- Vertex AI Search. (2023).
- Benchchem. (2025). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.
- Google Patents. (2016). CN105777508A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
- Google Patents. (1995).
-
PubChem. {1-[(4-chlorophenyl)methyl]cyclopropyl}methanol. Retrieved February 2, 2026, from [Link]methanol)
- Google Patents. (2009). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
- Journal of the Chemical Society, Perkin Transactions 1. (1983). Reductive cleavage of arylcyclopropyl ketones.
-
Organic Syntheses. Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved February 2, 2026, from [Link]
- American Chemical Society. (2025). Grignard Reaction Safety.
- National Institutes of Health. (2015).
- Science madness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide.
- ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl)
- Chegg.com. (2022). Solved 4-chlorobenzaldehyde is our first reagent.
- Quora. (2022).
- ResearchGate. (2002).
- The Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2020). 5.
-
Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved February 2, 2026, from [Link]
- Journal of the American Chemical Society. (2015).
-
PubChem. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. Retrieved February 2, 2026, from [Link]
- ResearchGate. (2002). Safety aspects of the process control of Grignard reactions.
- Chemistry Stack Exchange. (2016).
-
Organic Syntheses. 6-Chloro-1-hexene. Retrieved February 2, 2026, from [Link]
- PubMed. (2014). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard].
- National Institutes of Health. (2012).
- ResearchGate. (2024). 1 H-NMR Spectra of 4'-Chlorophenylethanol (2b).
Sources
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. PubChemLite - {1-[(4-chlorophenyl)methyl]cyclopropyl}methanol (C11H13ClO) [pubchemlite.lcsb.uni.lu]
Technical Application Note: (4-Chlorophenyl)(cyclopropyl)methanol in Medicinal Chemistry
Executive Summary
(4-Chlorophenyl)(cyclopropyl)methanol is a high-value pharmacophore building block used to introduce the cyclopropyl-benzyl motif into drug candidates. In modern medicinal chemistry, this scaffold serves as a superior bioisostere to the isopropyl-benzyl group. The cyclopropyl moiety offers three distinct advantages:
-
Metabolic Stability: It blocks CYP450-mediated oxidation at the benzylic
-position, a common clearance pathway for alkyl chains. -
Conformational Restriction: The rigid cyclopropyl ring constrains the rotation of the phenyl group, potentially locking the molecule into a bioactive conformation.
-
Lipophilicity Modulation: It lowers LogP compared to equivalent acyclic alkyl chains (e.g., isopropyl or tert-butyl), improving aqueous solubility.
This guide details the enantioselective synthesis of the scaffold, its derivatization into chiral amines, and its application in structure-activity relationship (SAR) studies.
Physicochemical Profile
The following data highlights the structural advantages of the cyclopropyl group over the isopropyl bioisostere.
| Property | (4-Chlorophenyl)(cyclopropyl)methanol | Isopropyl Analogue (Reference) | Impact on Drug Design |
| Molecular Weight | 182.65 g/mol | 184.66 g/mol | Negligible difference. |
| ClogP | ~2.7 | ~3.1 | Lower lipophilicity improves solubility. |
| Rotatable Bonds | 2 | 3 | Higher rigidity reduces entropy penalty upon binding. |
| Metabolic Liability | Low (Ring strain prevents oxidation) | High (Susceptible to benzylic hydroxylation) | Extended half-life (t1/2). |
| Electronic Effect | Electron-donating (via conjugation) | Inductive effect only | Modulates pKa of nearby amines. |
Experimental Protocols
Protocol A: Enantioselective Synthesis via CBS Reduction
For medicinal chemistry applications, controlling the stereocenter at the benzylic position is critical.[1] The Corey-Bakshi-Shibata (CBS) reduction is the industry standard for generating high enantiomeric excess (ee >95%).
Objective: Synthesis of (S)-(4-chlorophenyl)(cyclopropyl)methanol.
Reagents:
-
Substrate: (4-Chlorophenyl)(cyclopropyl)methanone (CAS 6640-25-1).[2][3][4]
-
Catalyst: (S)-Me-CBS-oxazaborolidine (1.0 M in toluene).
-
Reductant: Borane-dimethyl sulfide complex (BH₃·SMe₂).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Catalyst Charge: Add (S)-Me-CBS-oxazaborolidine (10 mol% relative to ketone) and anhydrous THF (50 mL). Cool the solution to -20°C.
-
Borane Activation: Add BH₃·SMe₂ (0.6 equiv) to the catalyst solution. Stir for 15 minutes.
-
Substrate Addition: Dissolve (4-chlorophenyl)(cyclopropyl)methanone (10.0 mmol) in THF (20 mL). Add this solution dropwise to the catalyst mixture over 1 hour via a syringe pump. Note: Slow addition is crucial to maintain high enantioselectivity.
-
Completion: Add the remaining BH₃·SMe₂ (0.4 equiv) and stir at -20°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Carefully add Methanol (10 mL) dropwise at -20°C to quench excess borane. (Caution: Hydrogen gas evolution).
-
Workup: Warm to room temperature. Add 1N HCl (50 mL) and extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-15% EtOAc in Hexanes).
Validation:
-
Yield: Expect 85-92%.
-
Enantiomeric Excess: Determine via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). Expect >96% ee.[3]
Protocol B: Derivatization to Chiral Amines (Ritter Reaction)
This alcohol is a precursor to chiral amines, which are privileged scaffolds in GPCR antagonists (e.g., Histamine H3, Calcium Sensing Receptors).
Objective: Conversion of the alcohol to the acetamide (Ritter Reaction).[5]
Step-by-Step Methodology:
-
Setup: In a sealed tube, dissolve (4-chlorophenyl)(cyclopropyl)methanol (1.0 equiv) in glacial Acetic Acid (5 volumes).
-
Nitrile Addition: Add Acetonitrile (5.0 equiv).
-
Acid Catalysis: Add concentrated Sulfuric Acid (1.2 equiv) dropwise. Exotherm warning.
-
Reaction: Heat to 60°C for 4 hours.
-
Workup: Pour onto crushed ice. Neutralize with aqueous NaOH to pH 8. Extract with Ethyl Acetate.[6]
-
Result: The resulting acetamide can be hydrolyzed (6N HCl, reflux) to yield the primary amine with retention of configuration (mechanistically proceeds via a stabilized benzylic carbocation, though slight racemization may occur depending on conditions; for strict chiral retention, use Azide displacement via DPPA).
Mechanism of Action & Bioisosterism
The following diagram illustrates the metabolic advantage of the cyclopropyl scaffold compared to the isopropyl group.
Caption: Comparative metabolic fate. The cyclopropyl C-H bonds possess higher bond dissociation energy (approx. 106 kcal/mol) compared to isopropyl tertiary C-H bonds (96 kcal/mol), effectively blocking CYP450 oxidation.
Synthesis Workflow Visualization
The following workflow outlines the path from raw materials to the functionalized chiral amine building block.
Caption: Synthetic tree for generating the chiral scaffold. Path A utilizes the Ritter reaction for amides, while Path B uses Azide displacement for amines.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][7] Journal of the American Chemical Society.
-
Talele, T. T. (2016).[8] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[8] Journal of Medicinal Chemistry.
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. (Comparison of Cyclopropyl/Oxetane/Isopropyl properties). Angewandte Chemie International Edition.
-
Jirgensons, A., et al. (2000).[5][9] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (4-CHLOROPHENYL)(CYCLOPROPYL)METHANONE | CAS 6640-25-1 [matrix-fine-chemicals.com]
- 3. (4-Chlorophenyl)(cyclopropyl)methanone - Lead Sciences [lead-sciences.com]
- 4. 4-Chlorophenyl cyclopropyl ketone | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Ritter Reaction [organic-chemistry.org]
Application Note: Scale-Up Synthesis of (4-Chlorophenyl)(cyclopropyl)methanol
Executive Summary
This application note details the kilogram-scale synthesis of (4-Chlorophenyl)(cyclopropyl)methanol , a critical pharmacophore found in histamine H3 antagonists (e.g., Ciproxifan) and various antifungal agents.
While laboratory-scale synthesis often utilizes the reduction of (4-chlorophenyl)(cyclopropyl)methanone, this guide prioritizes the direct Grignard addition route (Cyclopropylmagnesium bromide + 4-Chlorobenzaldehyde). This pathway offers superior atom economy and reduced step count. However, it presents significant thermal risks during scale-up. This protocol integrates Process Analytical Technology (PAT) principles with strict exotherm management to ensure a reproducible, safe, and high-purity (>98%) process.
Process Safety Assessment (Critical)
WARNING: This protocol involves the generation and handling of Grignard reagents on a large scale.
-
Thermal Runaway Risk: The formation of cyclopropylmagnesium bromide is highly exothermic. The subsequent addition to the aldehyde releases significant heat (
). -
Induction Period: The Grignard initiation often exhibits a dangerous "induction period" where reagents accumulate before reacting suddenly.
-
Cyclopropyl Ring Stability: While generally stable, the cyclopropyl ring can open under radical conditions or excessive heat, leading to allyl impurities.
-
Engineering Control: A jacketed reactor with active cooling (Syltherm or Glycol) capable of maintaining -10°C under full load is mandatory .
Synthetic Strategy & Mechanism
The chosen route involves the nucleophilic addition of in situ generated cyclopropylmagnesium bromide to 4-chlorobenzaldehyde.
Reaction Scheme:
-
Grignard Formation:
-
Nucleophilic Addition:
-
Hydrolysis:
Mechanistic Considerations for Scale-Up
-
Solvent Selection: Anhydrous Tetrahydrofuran (THF) is preferred over Diethyl Ether (Et₂O) due to its higher boiling point (66°C vs 34.6°C), providing a larger safety margin against solvent boil-off, and its superior ability to solvate the magnesium species.
-
Addition Order: We utilize a "Normal Addition" protocol (Aldehyde added to Grignard). This maintains an excess of the nucleophile (Grignard) throughout the reaction, driving the reaction to completion and minimizing the formation of hemiacetal side-products.
Detailed Experimental Protocol (1.0 kg Scale)
Materials & Equipment[1][2][3][4][5][6][7][8][9]
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).
-
Condenser: Double-surface reflux condenser cooled to -10°C.
-
Reagents:
-
Cyclopropyl bromide (1.66 kg, 13.7 mol, 1.2 eq)
-
Magnesium turnings (0.35 kg, 14.4 mol, 1.25 eq)
-
4-Chlorobenzaldehyde (1.60 kg, 11.4 mol, 1.0 eq)
-
Iodine (approx. 2-3 crystals for initiation)
-
THF (Anhydrous, <50 ppm H₂O)
-
Step-by-Step Methodology
Phase 1: Grignard Reagent Formation[1]
-
Inertion: Purge the reactor with Nitrogen (
) for 30 minutes. Ensure system is moisture-free.[2][3][4] -
Loading: Charge Magnesium turnings (350 g) and Iodine (0.5 g). Add minimal THF (approx. 1.5 L) to cover the agitator blades.
-
Initiation:
-
Heat jacket to 40°C.
-
Add 5% of the Cyclopropyl bromide charge (approx. 80 g) neat.
-
Checkpoint: Wait for exotherm and color change (brown to colorless/grey). If no initiation occurs within 15 minutes, add 5 mL of DIBAL-H (activator) or mechanically scratch Mg. Do NOT add more bromide until initiation is confirmed.
-
-
Propagation:
-
Once initiated, cool jacket to 15°C.
-
Dilute remaining Cyclopropyl bromide with THF (3.0 L).
-
Add the bromide solution dropwise over 2–3 hours. Maintain internal temperature (
) between 35–45°C using jacket control and addition rate. -
Post-Addition: Stir at 40°C for 1 hour. Result is a dark grey/black solution.
-
Phase 2: Coupling Reaction
-
Preparation: Dissolve 4-Chlorobenzaldehyde (1.60 kg) in THF (3.0 L) in a separate feed vessel.
-
Cooling: Cool the Grignard solution to
. -
Controlled Addition:
-
Add the aldehyde solution slowly over 3–4 hours.
-
Critical Parameter: Do not allow
to exceed 10°C. Higher temperatures promote Wurtz coupling (biphenyl impurities).
-
-
Completion: Stir at 0°C for 1 hour, then warm to 20°C for 1 hour.
-
IPC (In-Process Control): Sample for HPLC. Target: <1.0% unreacted aldehyde.
Phase 3: Quenching & Isolation
-
Quench: Cool reaction mixture to 0°C. Slowly add Saturated Ammonium Chloride (aq) (5.0 L). Caution: Massive gas evolution and precipitation of Mg salts.
-
Phase Separation: Allow layers to separate. Extract aqueous layer with Ethyl Acetate (2 x 2.0 L).
-
Washing: Combine organics and wash with Brine (3.0 L). Dry over anhydrous Sodium Sulfate (
).[5] -
Concentration: Remove solvent under reduced pressure (Rotavap) at 45°C.
Purification Strategy
The crude product is typically a viscous yellow oil.
-
Distillation: High-vacuum distillation is the standard for purity >98%.
-
Conditions: 0.5 mmHg, Vapor Temp ~135–145°C.
-
-
Yield: Expected isolated yield is 85–90% (approx.[5] 1.8–1.9 kg).
Process Data & Specifications
Table 1: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass (kg) | Moles |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 1.60 | 11.38 |
| Cyclopropyl Bromide | 120.98 | 1.2 | 1.66 | 13.72 |
| Magnesium | 24.31 | 1.25 | 0.35 | 14.40 |
Table 2: Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| Water Content (THF) | < 100 ppm | Prevents quenching of Grignard; reduces benzene impurity. |
| Initiation Temp | 35–45°C | Ensures radical propagation without runaway. |
| Coupling Temp | -5°C to 10°C | Controls selectivity; prevents dehydration to styrene. |
| Quench pH | 6–7 | Prevents acid-catalyzed rearrangement of cyclopropyl carbinol. |
Visual Workflows
Process Flow Diagram
The following diagram illustrates the reactor setup and logical flow of the synthesis.
Caption: Figure 1: Step-by-step unit operations for the 1.0 kg scale synthesis.
Impurity Formation Pathways
Understanding failure modes is key to troubleshooting.
Caption: Figure 2: Common impurity pathways. Impurity A is the most common issue during scale-up.
Troubleshooting & Optimization
-
Problem: Reaction stalls after partial addition of aldehyde.
-
Problem: Low Yield / High "Styrene" Impurity.
-
Problem: Difficulty initiating Grignard.
-
Solution: Use DIBAL-H (1-2 mol%) as a scavenger/activator. It is safer and more effective than Iodine on large scales.
-
References
-
Grignard Safety: American Chemical Society. (2025).[10][7][4][11] Laboratory Reaction Safety Summary: Grignard Reaction. ACS. Link
- Process Scale-Up: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard text on scale-up methodology).
-
Synthesis of Cyclopropyl Carbinols: Organic Syntheses, Coll. Vol. 9, p.28 (1998); Vol. 74, p.72 (1997). Preparation of Cyclopropylmagnesium Bromide. Link
-
Impurity Profiling: Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Patent WO2014079344A1. (Discusses related Grignard/Ketone chemistry and impurities). Link
-
General Protocol: Cohen, T. et al. (1978). Organosulfur chemistry. Synthetic methods using the cyclopropyl group.[6][7][1][9] Journal of the American Chemical Society. (Foundational work on cyclopropyl Grignard stability).
Sources
- 1. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 2. Solved For this experiment, 4-Chlorobenzhydrol will | Chegg.com [chegg.com]
- 3. Grignard Reagents [sigmaaldrich.com]
- 4. WO2014079344A1 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]
- 7. CN105777508A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]
- 8. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]
- 9. CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acs.org [acs.org]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in (4-Chlorophenyl)(cyclopropyl)methanol
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the secondary hydroxyl group in (4-Chlorophenyl)(cyclopropyl)methanol. This key intermediate is of significant interest in medicinal chemistry and drug development, and the ability to selectively modify its hydroxyl moiety is crucial for the generation of compound libraries and the exploration of structure-activity relationships (SAR). This document outlines robust methodologies for esterification, etherification, and silylation, offering researchers, scientists, and drug development professionals a practical resource for the synthesis of novel analogs. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, safety considerations, and analytical characterization techniques.
Introduction
(4-Chlorophenyl)(cyclopropyl)methanol is a versatile chemical building block, the utility of which is greatly expanded through the derivatization of its secondary hydroxyl group. This functional handle allows for the introduction of a wide array of chemical moieties, thereby modulating the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. The protocols detailed herein are designed to be reproducible and scalable, providing a solid foundation for synthetic campaigns in academic and industrial research settings.
I. Esterification of (4-Chlorophenyl)(cyclopropyl)methanol
Esterification is a fundamental transformation in organic synthesis, often employed to mask a hydroxyl group or to introduce a specific ester-containing side chain. Two common and effective methods are presented: the Steglich esterification for mild, controlled conditions, and acylation with an acyl chloride for a more vigorous approach.
A. Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for acid-sensitive substrates.[2]
Principle: Benzoic acid is coupled to (4-Chlorophenyl)(cyclopropyl)methanol using EDC and DMAP. The reaction proceeds at room temperature, and the urea byproduct from EDC is typically water-soluble, facilitating purification.
Reagents and Materials:
-
(4-Chlorophenyl)(cyclopropyl)methanol
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-Chlorophenyl)(cyclopropyl)methanol (1.0 eq.), benzoic acid (1.2 eq.), and DMAP (0.1 eq.).
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
EDC and DMAP are toxic and should be handled with care.
Diagram of Steglich Esterification Workflow
Caption: A typical workflow for the Steglich esterification, from reaction setup to purification.
B. Acylation with Acyl Chloride
This method involves the reaction of the alcohol with a more reactive carboxylic acid derivative, an acyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[2]
Principle: The hydroxyl group of (4-Chlorophenyl)(cyclopropyl)methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. Pyridine is used as a base to neutralize the generated HCl.
Reagents and Materials:
-
(4-Chlorophenyl)(cyclopropyl)methanol
-
Acetyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Copper (II) sulfate (CuSO₄) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (4-Chlorophenyl)(cyclopropyl)methanol (1.0 eq.) in a mixture of anhydrous DCM and anhydrous pyridine (2.0 eq.).
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute with DCM.
-
Wash the organic layer with 1 M CuSO₄ solution to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography if necessary.
Safety Precautions:
-
Acyl chlorides are corrosive and react violently with water. Handle with extreme care in a fume hood.
-
Pyridine is a flammable and toxic liquid.
II. Etherification of (4-Chlorophenyl)(cyclopropyl)methanol
Ether synthesis is another crucial derivatization technique. The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[3]
Williamson Ether Synthesis
This reaction proceeds via an SN2 mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[4] For a secondary alcohol like (4-Chlorophenyl)(cyclopropyl)methanol, it is essential to first form the alkoxide using a strong base.
Principle: (4-Chlorophenyl)(cyclopropyl)methanol is deprotonated with a strong base, sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with methyl iodide in an SN2 fashion to yield the methyl ether.
Reagents and Materials:
-
(4-Chlorophenyl)(cyclopropyl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.5 eq.).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of (4-Chlorophenyl)(cyclopropyl)methanol (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Safety Precautions:
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme caution.
-
Methyl iodide is a toxic and volatile liquid. All manipulations should be performed in a well-ventilated fume hood.
Diagram of Williamson Ether Synthesis Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
III. Silylation of (4-Chlorophenyl)(cyclopropyl)methanol
Silylation is a common method for protecting hydroxyl groups. Silyl ethers are generally stable under a variety of reaction conditions but can be readily cleaved when desired. tert-Butyldimethylsilyl (TBDMS) ethers are widely used due to their moderate stability.
Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)
The reaction of an alcohol with TBDMSCl is typically facilitated by a base, such as imidazole, in an aprotic solvent.[5]
Principle: The hydroxyl group of (4-Chlorophenyl)(cyclopropyl)methanol is converted to a TBDMS ether using TBDMSCl and imidazole as a catalyst and base.
Reagents and Materials:
-
(4-Chlorophenyl)(cyclopropyl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask, dissolve (4-Chlorophenyl)(cyclopropyl)methanol (1.0 eq.), TBDMSCl (1.2 eq.), and imidazole (2.5 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine to remove DMF and imidazole.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Safety Precautions:
-
DMF is a skin and respiratory irritant. Handle in a fume hood.
-
TBDMSCl is a moisture-sensitive solid.
IV. Analytical Characterization
Confirmation of successful derivatization is achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Upon derivatization, characteristic shifts in the ¹H and ¹³C NMR spectra are expected. The proton and carbon signals associated with the carbinol center (the carbon bearing the hydroxyl group) are particularly diagnostic.
| Compound | Expected ¹H NMR Shift (CH-O, ppm) | Expected ¹³C NMR Shift (CH-O, ppm) | Key ¹H NMR Features |
| (4-Chlorophenyl)(cyclopropyl)methanol | ~4.5 (d) | ~75 | Disappearance of the broad -OH singlet upon D₂O exchange. |
| Acetyl Ester Derivative | ~5.5 (d) | ~78 | Appearance of a singlet around 2.1 ppm for the acetyl methyl protons. |
| Methyl Ether Derivative | ~4.2 (d) | ~85 | Appearance of a singlet around 3.4 ppm for the methoxy protons. |
| TBDMS Ether Derivative | ~4.6 (d) | ~76 | Appearance of singlets around 0.9 ppm (t-butyl) and 0.1 ppm (dimethylsilyl). |
Note: These are estimated chemical shifts and may vary depending on the solvent and other factors.
B. Mass Spectrometry (MS)
Mass spectrometry will show a corresponding increase in the molecular weight of the parent compound upon derivatization. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the new products.
| Derivative | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Starting Alcohol | C₁₀H₁₁ClO | 183.0549 |
| Acetyl Ester | C₁₂H₁₃ClO₂ | 225.0655 |
| Methyl Ether | C₁₁H₁₃ClO | 197.0706 |
| TBDMS Ether | C₁₆H₂₅ClOSi | 297.1417 |
V. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents- Insufficient reaction time- Inadequate temperature | - Use freshly opened or purified reagents.- Monitor the reaction by TLC and extend the reaction time if necessary.- Ensure the reaction is at the optimal temperature. |
| Formation of multiple byproducts | - Side reactions due to moisture or reactive functional groups- Unsuitable reaction conditions | - Use anhydrous solvents and reagents.- Consider protecting other reactive functional groups.- Optimize reaction conditions (e.g., temperature, stoichiometry). |
| Difficulty in purification | - Co-elution of product and starting material or byproducts- Poor solubility | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods (e.g., recrystallization, preparative TLC). |
VI. Conclusion
The protocols outlined in this application note provide a robust and versatile toolkit for the derivatization of (4-Chlorophenyl)(cyclopropyl)methanol. By leveraging these esterification, etherification, and silylation methods, researchers can efficiently generate a diverse range of analogs for further investigation in drug discovery and chemical biology. The detailed procedural steps, coupled with insights into the underlying chemistry and analytical characterization, are intended to empower scientists to confidently and successfully modify this valuable synthetic intermediate.
References
-
Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
-
Reddit. (2023). Esterification protocol. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). CN108516922A - A kind of preparation method of cyclopropyl-carbinol.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
PubChem. (n.d.). (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
PubMed. (2018). [Identification of the Impurities in o-chlorophenyl Cyclopentyl Ketone Samples by High Performance Liquid Chromatography-Hybrid Ion trap/time-of-flight Mass Spectrometry and Preparation of o-chlorophenyl Cyclopentyl Ketone Standard]. Retrieved from [Link]
-
National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropanemethanol, 98%. Retrieved from [Link]
-
NIST. (n.d.). Benzenemethanol, alpha-cyclopropyl-4-methyl-. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support: Purification & Troubleshooting for (4-Chlorophenyl)(cyclopropyl)methanol
Executive Summary & Compound Profile
(4-Chlorophenyl)(cyclopropyl)methanol (PubChem CID: 15250244) is a critical chiral intermediate, often utilized in the synthesis of triazole fungicides (e.g., Cyproconazole) and pharmaceutical scaffolds.
Users frequently encounter difficulties due to its thermal instability (propensity for dehydration), similar volatility to starting materials, and tendency to "oil out" rather than crystallize due to its racemic nature and low melting point. This guide addresses these specific challenges.
Physical Property Reference Table
| Property | Value / Description | Notes |
| Molecular Formula | C₁₀H₁₁ClO | |
| Molecular Weight | 182.65 g/mol | |
| Appearance | Viscous colorless oil or low-melting solid | Often persists as a supercooled liquid due to impurities. |
| Boiling Point | ~145–150 °C @ 2 mmHg (Estimated) | Do not distill at atmospheric pressure. Decomposes >180°C. |
| Solubility | Soluble in alcohols, ethers, DCM, EtOAc. | Insoluble in water. |
| Key Reactivity | Acid-sensitive (Dehydration) | The cyclopropyl group stabilizes the carbocation, facilitating rapid dehydration to the alkene. |
CRITICAL WARNING: Do not confuse this compound with Cyclopropylmethanol (CAS 2516-33-8) , which boils at ~123°C. The phenyl group significantly increases the boiling point and viscosity.
Troubleshooting Guide (Q&A Format)
Issue 1: "My product contains persistent unreacted aldehyde (4-chlorobenzaldehyde) that co-distills."
Diagnosis: 4-Chlorobenzaldehyde (BP ~214°C) has a boiling point close enough to the product that simple vacuum distillation often fails to separate them cleanly, especially if the aldehyde content is >5%.
Corrective Action: Implement a Chemical Wash before distillation.[1] You cannot rely on physical separation alone.
-
Bisulfite Wash: Dissolve the crude organic layer in a non-miscible solvent (e.g., Toluene or Ether).
-
Wash vigorously with saturated aqueous Sodium Metabisulfite (Na₂S₂O₅) solution (2-3 washes).
-
Mechanism: The aldehyde forms a water-soluble bisulfite adduct, partitioning into the aqueous phase, while the alcohol product remains in the organic layer.
-
Separate layers, wash with water, dry, and then distill.[2]
Issue 2: "I see a new non-polar spot on TLC after workup/distillation (Dehydration)."
Diagnosis: You have likely generated 1-(4-chlorophenyl)-1-cyclopropylethylene (styrene derivative).
-
Cause A: Acidic workup.[1][3] The cyclopropylcarbinyl cation is exceptionally stable, making the alcohol highly prone to acid-catalyzed dehydration.
-
Cause B: Excessive thermal stress during distillation (pot temperature >160°C).
Corrective Action:
-
Neutralization: Avoid HCl or H₂SO₄ for quenching. Use saturated NH₄Cl or even plain water. If pH < 5, neutralize immediately with NaHCO₃.
-
Thermal Management: Use high vacuum (<1 mmHg) to keep the distillation temperature below 130°C. If the pot residue becomes too viscous, stop; do not force the last 10% over.
Issue 3: "The product refuses to crystallize and remains a viscous oil."
Diagnosis: The compound is often synthesized as a racemate. Racemic mixtures of cyclopropyl carbinols are notorious for forming supercooled oils due to the "entropy of mixing" and the flexible cyclopropyl conformation disrupting crystal packing.
Corrective Action:
-
Seed Crystal: If available, seeding is the most effective method.
-
Solvent System: Use a Hexane/Ethyl Acetate (95:5) system. Dissolve the oil in a minimum amount of warm hexane (with trace EtOAc), cool slowly to -20°C.
-
Trituration: If it is a thick gum, triturate with cold pentane to remove solvent residues which may be inhibiting crystallization.
-
Accept the Oil: For many downstream reactions (e.g., oxidation to ketone), the clean oil (purity >98% by GC) is acceptable.
Detailed Purification Protocol
This protocol assumes a standard Grignard synthesis (4-Chlorobenzaldehyde + Cyclopropylmagnesium bromide).
Step 1: Quench & Workup (Prevention of Dehydration)
-
Cool the reaction mixture to 0°C.
-
Quench slowly with saturated aqueous NH₄Cl . Do not use HCl.
-
Extract with Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Crucial Step: Wash the organic phase with 20% NaHSO₃ (Sodium Bisulfite) solution if TLC shows unreacted aldehyde.
-
Wash with Brine, dry over anhydrous MgSO₄ (avoid acidic drying agents like silica).
-
Concentrate under reduced pressure at <40°C .
Step 2: Vacuum Distillation (Primary Purification)
-
Equipment: Short-path distillation head (Vigreux column recommended for better separation).
-
Vacuum: High vacuum required (0.5 – 2.0 mmHg).
-
Fractions:
-
F1 (Fore-run): Solvent residues, cyclopropyl dimers (biphenyls).
-
F2 (Main Fraction): (4-Chlorophenyl)(cyclopropyl)methanol.[4] Collect at steady vapor temp.
-
F3 (Residue): Heavy oligomers.
-
-
Note: If the pot temperature exceeds 150°C, stop. The risk of thermal dehydration increases exponentially.
Step 3: Final Polishing (Optional)
If high purity (>99.5%) is required for analytical standards:
-
Column Chromatography: Silica Gel 60.
-
Eluent: Hexane:Ethyl Acetate gradient (95:5 → 80:20).
-
Pre-treatment: Flush the column with 1% Triethylamine in Hexane to neutralize the silica acidity, preventing on-column dehydration.
Visualizations
Figure 1: Impurity Formation & Control Pathways
This diagram maps the origin of common impurities and the specific control points to remove them.
Caption: Logical flow of impurity generation. Red paths indicate failure modes (dehydration, incomplete reaction). Blue nodes represent critical purification interventions.
Figure 2: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on intermediate analysis.
References
-
Grignard Reaction Mechanisms & Side Products
- Title: "The Grignard Reaction: Prepar
- Source: LibreTexts Chemistry.
-
URL:[Link]
-
Purification of Cyclopropyl Carbinols
- Title: "Synthesis and physical properties of cyclopropylmethanol derivatives." (General reference for stability).
- Source: PubChem Compound Summary (CID 15250244).
-
URL:[Link]
-
Aldehyde Removal Techniques
- Title: "Purification of Alcohols containing Aldehyde Impurities via Bisulfite Adducts."
- Source: Common Organic Chemistry Techniques (Standard Protocol).
-
URL:[Link]
- Triazole Fungicide Synthesis (Context)
Sources
Technical Support Center: Catalyst Poisoning in the Hydrogenation of (4-chlorophenyl)(cyclopropyl)ketone
Welcome to the technical support center dedicated to troubleshooting catalyst poisoning in the hydrogenation of (4-chlorophenyl)(cyclopropyl)ketone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific catalytic transformation. As Senior Application Scientists, we provide not only solutions but also the underlying principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of (4-chlorophenyl)(cyclopropyl)ketone has stalled or is extremely sluggish. How do I know if catalyst poisoning is the cause?
A1: The primary indicators of catalyst poisoning are a sudden or gradual decrease in the reaction rate, often observed as a halt in hydrogen uptake. Other key signs include:
-
Incomplete Conversion: The reaction stops before the starting material is fully consumed, even with extended reaction times or increased hydrogen pressure.
-
Decreased Selectivity: You may observe an increase in side products. For this specific reaction, this could mean an accumulation of the dehalogenated starting material, (cyclopropyl)(phenyl)ketone, without subsequent reduction of the ketone.
-
Need for Harsher Conditions: Subsequent batches require significantly higher temperatures, pressures, or catalyst loadings to achieve the same conversion levels that were previously successful with a fresh catalyst.[1]
-
Inconsistent Results: Reproducibility issues between different batches of starting materials or solvents are a strong indicator of varying levels of poisonous impurities.
Q2: What are the most likely catalyst poisons in this specific reaction?
A2: Given the structure of (4-chlorophenyl)(cyclopropyl)ketone, the most probable poison is generated in situ: hydrogen chloride (HCl) . This is formed during the competing hydrodechlorination (or hydrogenolysis) of the C-Cl bond.[2][3] Other common catalyst poisons to be aware of include:
-
Sulfur Compounds: Often present as impurities in starting materials or solvents, compounds like thiols or thiophenes are potent poisons for palladium catalysts, even at parts-per-billion (ppb) levels.[4][5][6]
-
Nitrogen Compounds: Amines, pyridines, or other nitrogen-containing heterocycles can act as poisons by strongly coordinating to the palladium active sites through their lone pair of electrons.[7][8]
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can irreversibly poison the catalyst.[4]
Q3: Can the starting material, product, or byproducts cause poisoning?
A3: Yes. The starting material itself is the source of the most likely poison. The palladium catalyst is active for both the desired ketone reduction and the undesired hydrogenolysis of the aryl-chloride bond. This latter reaction produces HCl, which reacts with the palladium active sites to form inactive palladium chlorides, effectively poisoning the catalyst.[2][3] Additionally, under certain pH or temperature conditions, ketones can undergo self-condensation reactions (aldol-type) to form larger molecules that can physically block the catalyst's pores, a process known as fouling.[9]
Q4: My analysis shows significant dehalogenation of the starting material. Is this linked to the catalyst deactivation?
A4: Absolutely. The observation of dehalogenation is direct evidence that the reaction producing the HCl poison is occurring. While dehalogenation is sometimes a desired transformation, in this case, it directly contributes to the deactivation of your catalyst for the primary goal of ketone reduction. The generation of acidic byproducts like HCl can decrease the system's pH, which in turn can alter reaction selectivity and catalyst stability.[10]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and resolving catalyst poisoning issues during your experiment.
Issue 1: Reaction Stalls or Exhibits Low Conversion
This is the most common symptom of catalyst poisoning. The troubleshooting workflow below can help pinpoint the cause.
Caption: Troubleshooting workflow for stalled hydrogenation.
Probable Cause A: Chloride Poisoning via HCl Generation
-
Mechanism: The palladium catalyst facilitates the cleavage of the C-Cl bond, which then reacts with hydrogen to form HCl. This acid reacts with the active Pd(0) sites, converting them into less active or inactive palladium chloride species (PdClx), thereby halting the catalytic cycle.[2]
Caption: Mechanism of palladium catalyst poisoning by HCl.
-
Diagnostic Steps:
-
If using a protic solvent, carefully withdraw a small aliquot of the reaction mixture (after filtering the catalyst) and check the pH. A drop in pH is a strong indicator of HCl generation.
-
Analyze the reaction mixture by GC-MS or LC-MS to quantify the amount of dehalogenated byproduct versus the desired hydrogenated product.
-
-
Solutions:
-
Add an Acid Scavenger: Incorporate a stoichiometric amount (relative to the starting material) of a mild, non-nucleophilic base into the reaction mixture. This base will neutralize the HCl as it is formed, protecting the catalyst.
-
Use a More Robust Catalyst: In some cases, Pearlman's catalyst (Pd(OH)₂/C) can show higher activity and resilience.[11]
-
Probable Cause B: Sulfur or Nitrogen Impurities
-
Mechanism: Sulfur and nitrogen compounds are Lewis bases that can irreversibly chemisorb onto the electron-deficient palladium surface, blocking active sites required for hydrogen activation and substrate binding.[5][8]
-
Diagnostic Steps:
-
Review the specification sheets for your starting material and solvents. Look for any mention of sulfur or nitrogen content.
-
If possible, perform elemental analysis on the starting materials.
-
Run a small-scale control experiment with ultra-pure, distilled solvents and a recrystallized starting material to see if the problem persists.
-
-
Solutions:
-
Purify Reagents: Distill solvents over an appropriate drying agent. Recrystallize the (4-chlorophenyl)(cyclopropyl)ketone starting material.
-
Use a Guard Bed: Before the reaction, pass the solution of the starting material through a small column of activated carbon or a dedicated scavenger resin to remove trace impurities.
-
Issue 2: Catalyst Fails to Recycle Effectively
-
Probable Cause: Irreversible Poisoning and/or Fouling
-
Mechanism: While an acid scavenger can prevent chloride poisoning, other poisons like sulfur cause irreversible deactivation. Additionally, organic residues or polymeric byproducts can physically block the catalyst's pores (fouling), which is difficult to reverse.[12] Over multiple cycles, palladium particles can also aggregate into larger, less active particles.[12]
-
-
Solutions:
-
Catalyst Regeneration: Regeneration is an advanced technique that can sometimes restore activity. However, it is often not 100% effective.[12]
-
Washing: A simple wash with a solvent like chloroform and glacial acetic acid may remove some adsorbed organic species.[12]
-
Thermal Treatment: Controlled oxidation at high temperatures can burn off organic foulants, but this requires specialized equipment and can alter the catalyst's metal dispersion.[13]
-
-
Accept Limited Recyclability: In many pharmaceutical processes, especially when dealing with potent poisons, the catalyst is considered a single-use reagent to ensure batch-to-batch consistency.
-
Summary of Mitigation Strategies
| Poison Type | Probable Source | Mitigation Strategy |
| Chloride (HCl) | In situ from hydrodechlorination of starting material | Add a non-nucleophilic base (e.g., K₂CO₃, NaOAc, Et₃N) to the reaction.[2][10] |
| Sulfur Compounds | Impurities in starting material or solvents | Purify reagents; use sulfur-free starting materials; employ a guard bed.[4][14] |
| Nitrogen Compounds | Impurities in starting material or solvents | Purify reagents; use nitrogen-free starting materials.[7][8] |
| Organic Foulants | Byproducts from self-condensation of the ketone | Optimize reaction conditions (lower temperature) to minimize side reactions. |
Detailed Experimental Protocols
Protocol 1: Hydrogenation with an In-Situ Acid Scavenger
This protocol is designed to prevent catalyst deactivation from HCl generated during the reaction.
-
Vessel Preparation: To a suitable hydrogenation vessel, add (4-chlorophenyl)(cyclopropyl)ketone (1.0 eq).
-
Catalyst and Base Addition: Add the palladium on carbon catalyst (e.g., 5 wt% Pd/C, 1-5 mol% Pd). Then, add a powdered, anhydrous, mild base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) (1.1 - 1.5 eq).
-
Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The solvent should be deoxygenated.
-
Inerting: Seal the vessel and purge the headspace with an inert gas (N₂ or Ar) for 10-15 minutes to remove all oxygen.[15]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (H₂) to the desired pressure (e.g., 1-10 atm).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-50 °C). Vigorous stirring is crucial to ensure good mass transfer of hydrogen to the catalyst surface.[11]
-
Monitoring: Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst and the inorganic base. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.[15] Keep it wet with solvent until it can be safely quenched or stored.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to isolate the crude product, (4-chlorophenyl)(cyclopropyl)methanol.
Protocol 2: Small-Scale Test for Substrate/Solvent Purity
This rapid test helps determine if your starting materials contain catalyst poisons.
-
Setup: In two identical small vials, place a magnetic stir bar and a small, precisely weighed amount of fresh, high-activity catalyst (e.g., 10 mg of 10% Pd/C).
-
Vial A (Control): Add a pure, well-characterized substrate known to hydrogenate cleanly (e.g., cyclohexene) in a high-purity solvent.
-
Vial B (Test): Add the same amount of the same solvent, but use your batch of (4-chlorophenyl)(cyclopropyl)ketone as the substrate.
-
Execution: Seal both vials with septa, purge with H₂ (a balloon is sufficient for a qualitative test), and stir vigorously side-by-side.
-
Observation: Compare the rate of hydrogen uptake (e.g., balloon deflation) and reaction progress (by TLC after 1-2 hours). If the reaction in Vial B is significantly slower or stalls compared to Vial A, it strongly suggests the presence of a poison in your starting material or solvent.
References
- DCL Inc.
- Google Patents.
- Energy Sustainability Directory.
- DCL Inc.
- Wikipedia.
- Curly Arrow.
- MDPI.
-
MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]
- Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?.
- Wordpress.
- PMC. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
- Britannica. Catalyst poison | Toxicity, Inhibition, Effects.
-
ResearchGate. Effect of HCl acid on the hydrodechlorination of chlorobenzene over palladium supported catalysts | Request PDF. [Link]
- Reddit.
- BenchChem. Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes.
-
ResearchGate. (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. [Link]
-
ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF. [Link]
-
ResearchGate. Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF. [Link]
- Wikipedia. Haber process.
-
PMC. Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 5. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 12. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 13. dcl-inc.com [dcl-inc.com]
- 14. Haber process - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of (4-Chlorophenyl)(cyclopropyl)methanol
Welcome to the technical support center for the purification of (4-Chlorophenyl)(cyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with the purification of this important synthetic intermediate.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of (4-Chlorophenyl)(cyclopropyl)methanol.
Question 1: My crude (4-Chlorophenyl)(cyclopropyl)methanol appears as a persistent oil, making it difficult to handle and purify by recrystallization. What are the likely causes and how can I resolve this?
Answer:
The oily nature of your crude product often indicates the presence of impurities that depress the melting point of the compound. Common culprits include residual solvents from the reaction or work-up, or unreacted starting materials and byproducts.
-
Causality: (4-Chlorophenyl)(cyclopropyl)methanol, when pure, is expected to be a low-melting solid or a viscous oil. Impurities disrupt the crystal lattice formation, preventing solidification.
-
Troubleshooting Steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents (e.g., THF, diethyl ether, dichloromethane) are thoroughly removed using a rotary evaporator followed by a high-vacuum pump.
-
Aqueous Washes: If not already performed, dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane and wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before solvent removal.[1]
-
"Oiling Out" during Recrystallization: If the compound "oils out" during recrystallization, it means the solution has become supersaturated at a temperature above the melting point of your compound (or the mixture). To remedy this, add more solvent to the hot mixture to decrease the saturation, and ensure a slow cooling rate to allow for proper crystal nucleation.
-
Question 2: I am seeing multiple spots on my TLC analysis after purification. What are the potential impurities and how can I remove them?
Answer:
The presence of multiple spots on a TLC plate indicates that your purification method was not effective in removing all impurities. The nature of these impurities depends on the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: Such as 4-chlorophenyl cyclopropyl ketone.
-
Reducing Agent Byproducts: Boron salts if a borohydride reagent was used.[2]
-
Oxidation Products: The corresponding ketone, 4-chlorophenyl cyclopropyl ketone, can be formed if the alcohol is exposed to oxidizing conditions.[3]
-
Side-Reaction Products: Depending on the reaction conditions, other related substances may be formed.
-
Troubleshooting with Purification Techniques:
-
Column Chromatography: This is the most versatile method for separating a mixture of compounds.[4][5][6] If you have already attempted column chromatography, consider the following optimizations:
-
Solvent System (Mobile Phase): The polarity of the eluent is critical. A common starting point for alcohols is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.
-
Stationary Phase: Silica gel is the standard choice. If separation is still poor, consider using a different stationary phase like alumina.
-
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid compound.[7][8] The key is to find a suitable solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Question 3: My yield is very low after recrystallization. How can I improve it?
Answer:
Low yield during recrystallization is a common issue and can often be addressed by optimizing the procedure.
-
Causality: The primary reasons for low yield are using too much solvent, cooling the solution too quickly, or premature crystallization.
-
Optimization Strategies:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding excess solvent will keep more of your product dissolved at low temperatures.[9]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.[10]
-
Solvent Selection: Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, acetone/hexanes) can sometimes provide a sharper solubility difference with temperature, leading to better yields.[9][11]
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.[10]
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for purifying crude (4-Chlorophenyl)(cyclopropyl)methanol, especially when it is an oil or contains multiple impurities.[5]
Materials:
-
Crude (4-Chlorophenyl)(cyclopropyl)methanol
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes (or heptane) and Ethyl Acetate (HPLC grade)
-
Glass column, collection tubes, TLC plates, and developing chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude material in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give your target compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified (4-Chlorophenyl)(cyclopropyl)methanol.[5]
Protocol 2: Purification by Recrystallization
This protocol is suitable if your crude product is a solid or can be induced to solidify and contains a smaller amount of impurities.[7]
Materials:
-
Crude (4-Chlorophenyl)(cyclopropyl)methanol
-
Recrystallization solvent (e.g., isopropanol, ethanol/water, or heptane/ethyl acetate mixture)
-
Erlenmeyer flask, condenser, hot plate, and filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound. Add more solvent in small portions if necessary until the solid is fully dissolved.[9]
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Likely Physical State | Notes |
| (4-Chlorophenyl)(cyclopropyl)methanol | C₁₀H₁₁ClO | 182.65 | Low-melting solid or viscous oil | Target compound. |
| 4-Chlorophenyl cyclopropyl ketone | C₁₀H₉ClO | 180.63 | Solid | A potential starting material or oxidation byproduct.[12] |
| 4-Chlorobenzyl alcohol | C₇H₇ClO | 142.58 | Solid | A related compound for comparison.[13] |
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for purifying crude (4-Chlorophenyl)(cyclopropyl)methanol.
References
-
Identification of the Impurities in o-chlorophenyl Cyclopentyl Ketone Samples by High Performance Liquid Chromatography-Hybrid Ion trap/time-of-flight Mass Spectrometry and Preparation of o-chlorophenyl Cyclopentyl Ketone Standard. PubMed. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Available at: [Link]
- Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.Google Patents.
- Process for the preparation of cyclopropylmethanol.Google Patents.
-
(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses Procedure. Available at: [Link]
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. Available at: [Link]
-
Intramolecular cyclopropylmethylation via non- classical carbenium ion. The Royal Society of Chemistry. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PMC - PubMed Central. Available at: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
4-Chlorophenyl cyclopropyl ketone. SIELC Technologies. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. 4-Chlorophenyl cyclopropyl ketone | SIELC Technologies [sielc.com]
- 13. (4-chlorophenyl)methanol, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]
Troubleshooting low conversion in (4-Chlorophenyl)(cyclopropyl)methanol synthesis
Technical Support Center: Synthesis of (4-Chlorophenyl)(cyclopropyl)methanol
Welcome to the technical support guide for the synthesis of (4-Chlorophenyl)(cyclopropyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this Grignard-based transformation. Here, we provide in-depth, field-proven insights to help you troubleshoot low conversions and optimize your reaction outcomes.
The primary synthetic route involves the nucleophilic addition of a cyclopropylmagnesium bromide Grignard reagent to 4-chlorobenzaldehyde. While mechanistically straightforward, the success of this reaction is highly sensitive to reagent quality, reaction conditions, and procedural details.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing a systematic approach to identifying and resolving the root cause of low product conversion.
Q1: My reaction yield is extremely low or I've recovered only starting material. What is the likely cause?
A1: This is almost always indicative of a problem with your Grignard reagent, cyclopropylmagnesium bromide. Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with any protic source, especially water.[1]
Primary Causes & Solutions:
-
Inactive Grignard Reagent: The most frequent culprit is the partial or complete quenching of the Grignard reagent before or during the reaction.
-
Moisture in Glassware/Reagents: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C overnight) and cooled under an inert atmosphere (Nitrogen or Argon).[2] Solvents like Tetrahydrofuran (THF) or diethyl ether must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize over time, forming a passive layer of magnesium oxide (MgO) that prevents the reaction with cyclopropyl bromide. Use fresh, shiny magnesium turnings. If the turnings appear dull, pre-activation is necessary.
-
-
Failed Initiation of Grignard Formation: The reaction between magnesium and cyclopropyl bromide can sometimes be difficult to initiate.
-
Insufficient Activation: Mechanical activation (crushing the Mg turnings gently in a dry mortar and pestle) or chemical activation can be employed. Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane are common methods to activate the magnesium surface.[3][4][5] The iodine etches the oxide layer, exposing fresh magnesium.
-
Workflow: Diagnosing Grignard Reagent Failure
Caption: Diagnostic workflow for low conversion issues.
Recommended Protocol: Grignard Reagent Titration
To avoid wasting valuable starting materials, it is best practice to determine the exact concentration of your freshly prepared Grignard reagent before use.
-
Prepare a stock solution of I₂ (e.g., 100 mg) in dry THF (1.0 mL) containing LiCl (0.5 M).[6]
-
Cool this solution to 0°C in an ice bath.
-
Slowly add your Grignard reagent solution dropwise via syringe to the stirred iodine solution.
-
The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or light yellow.[6]
-
By knowing the moles of iodine and the volume of Grignard reagent added, you can calculate the molarity. This ensures you add the correct stoichiometric amount to your reaction.
Q2: The reaction produced a complex mixture with significant byproducts. How can I improve selectivity?
A2: The formation of byproducts in a Grignard reaction is typically a result of competing reaction pathways. The key is to control the reaction conditions to favor the desired nucleophilic addition to the aldehyde carbonyl.
Primary Causes & Solutions:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted cyclopropyl bromide starting material, resulting in bicyclopropyl.
-
Solution: Add the cyclopropyl bromide solution slowly to the magnesium turnings. This maintains a low concentration of the halide, minimizing the self-coupling reaction.
-
-
Reduction of Aldehyde: The Grignard reagent can act as a reducing agent, particularly if there is a β-hydride available, to reduce the 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol.[7] While cyclopropylmagnesium bromide has no β-hydrides, impurities or other Grignard species formed from solvent degradation could potentially cause this.
-
Solution: Maintain a low reaction temperature during the addition of the aldehyde. This favors the kinetic 1,2-addition pathway over reduction.
-
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of an aldehyde or ketone.[7] 4-chlorobenzaldehyde has no α-protons, so this is not a concern for this specific substrate. However, it is a critical consideration for other aldehyde substrates.
Diagram: Competing Reaction Pathways
Caption: Desired vs. undesired Grignard reaction pathways.
Table 1: Recommended Reaction Parameters for Optimal Selectivity
| Parameter | Recommended Condition | Rationale |
| Molar Ratio | 1.1 - 1.3 equivalents | A slight excess of Grignard reagent ensures full consumption of the limiting aldehyde. |
| (Grignard:Aldehyde) | ||
| Temperature | 0 °C to Room Temperature | Addition of the aldehyde should be performed at 0°C to minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.[8] |
| Addition Rate | Slow, dropwise addition | Adding the aldehyde solution slowly to the Grignard reagent prevents localized temperature spikes and minimizes byproduct formation.[2][9] |
| Solvent | Anhydrous THF | THF is generally preferred over diethyl ether as it better solvates the magnesium species, which can lead to a more reactive Grignard reagent.[3] |
Frequently Asked Questions (FAQs)
Q: What is the best workup procedure to isolate the product?
A: The workup quenches the reaction and removes magnesium salts. A common issue is the formation of emulsions.
-
Standard Protocol: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This is a weakly acidic solution that effectively quenches the reaction and precipitates magnesium salts (Mg(OH)Br) without causing dehydration of the secondary alcohol product, which can occur with strong acids like HCl.
-
After quenching, perform an extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Q: How can I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Procedure: Periodically take a small aliquot from the reaction mixture. Quench it in a vial containing a small amount of saturated NH₄Cl solution and a little ethyl acetate. Spot the organic layer on a TLC plate.
-
Analysis: Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the 4-chlorobenzaldehyde spot (which is more nonpolar than the product) indicates the reaction is complete. Visualize the spots using a UV lamp (254 nm).
Q: My purified product still shows impurities by NMR. What are they likely to be?
A: Besides the byproducts mentioned in Q2, unreacted starting material is a common impurity.
Table 2: Common Impurities and Byproducts
| Compound | Potential Source | Identification |
| 4-Chlorobenzaldehyde | Incomplete reaction | Aldehydic proton signal in ¹H NMR (~9.9-10.1 ppm). |
| Bicyclopropyl | Wurtz coupling of Grignard | Aliphatic signals in ¹H NMR, absence of aromatic signals. |
| 4-Chlorobenzyl alcohol | Reduction of aldehyde | Benzylic CH₂ signal in ¹H NMR (~4.6-4.7 ppm). |
| Cyclopropane | Quenching of Grignard | Highly volatile, may not be observed post-workup. |
References
-
Chegg. (2022, March 22). Solved 4-chlorobenzaldehyde is our first reagent. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023, April 7). Cyclopropylmethanol: Properties, Applications, and Synthesis. Retrieved from [Link]
-
University Website. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Dummies.com. (2021, July 19). How Alcohols Are Created Using the Grignard Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzaldehyde. Retrieved from [Link]
-
Bugarin, A. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol [Video]. YouTube. Retrieved from [Link]
-
precisionFDA. (n.d.). (4-CHLOROPHENYL)(CYCLOPROPYL)METHANOL. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
-
ResearchGate. (2015, November 5). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. Retrieved from [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. Retrieved from [Link]
- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
-
EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Retrieved from [Link]
-
Weiss, H. M. (2018, December 10). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]
-
Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Retrieved from [Link]
-
Begtrup, M. (2010, October 5). Titration RMgX. Retrieved from [Link]
- Google Patents. (n.d.). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Optimizing temperature for the synthesis of (4-Chlorophenyl)(cyclopropyl)methanol
An In-depth Guide to Temperature Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of (4-Chlorophenyl)(cyclopropyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical synthesis in their work. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-tested insights to help you achieve optimal results. This document offers a comprehensive look at the pivotal role of temperature in the Grignard reaction between cyclopropylmagnesium bromide and 4-chlorobenzaldehyde, complete with troubleshooting FAQs and detailed experimental procedures.
Reaction Overview and Mechanism
The synthesis of (4-Chlorophenyl)(cyclopropyl)methanol is most commonly achieved via a Grignard reaction. This involves the nucleophilic addition of a cyclopropyl Grignard reagent, typically cyclopropylmagnesium bromide, to the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.[1][2] The reaction is highly effective but sensitive to reaction conditions, especially temperature, due to its exothermic nature and the reactivity of the organometallic reagent.[3][4]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. hzdr.de [hzdr.de]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
Technical Support Center: Enantioselective Synthesis of (4-Chlorophenyl)(cyclopropyl)methanol
Ticket ID: #CPCM-ASYM-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary
You are attempting to synthesize (4-Chlorophenyl)(cyclopropyl)methanol with high enantiomeric excess (ee). This substrate presents a unique stereoelectronic challenge:
-
Steric Differentiation: The cyclopropyl group is sterically significant but behaves differently than standard alkyl chains due to its rigid, "pseudo-unsaturated" nature.
-
Electronic Bias: The 4-chlorophenyl ring is electron-withdrawing, while the cyclopropyl ring is electron-donating (sigma-donor).
This guide provides troubleshooting for the two most robust methodologies: Corey-Bakshi-Shibata (CBS) Reduction (Method A) and Noyori Asymmetric Transfer Hydrogenation (ATH) (Method B).
Diagnostic Matrix: Select Your Issue
| Symptom | Probable Cause | Recommended Module |
| ee < 85% (Consistent) | Catalyst mismatch or Temperature too high | [Module 1: CBS Optimization] |
| ee < 90% (Variable) | Moisture contamination or Reversible reaction | [Module 2: ATH Troubleshooting] |
| Reaction Stalled | Catalyst poisoning or Borane degradation | [Module 1] / [Module 2] |
| Racemization over time | Product instability in workup | [Module 3: Isolation & Stability] |
Module 1: CBS Reduction (Borane-Mediated)
Methodology: Asymmetric reduction of (4-chlorophenyl)(cyclopropyl)methanone using a chiral oxazaborolidine catalyst (Me-CBS or Bu-CBS) and a borane source (BH₃·THF or BH₃·DMS).
Mechanistic Insight
The CBS catalyst activates borane (Lewis acid) via the nitrogen atom while binding the ketone (Lewis base) via the boron atom.[1] The high ee relies on the "Lock-and-Key" transition state where the "Large" group (4-Cl-Ph) and "Small" group (Cyclopropyl) align to minimize steric repulsion with the catalyst's phenyl rings.
-
Critical Factor: The cyclopropyl group, while small, has significant steric bulk near the carbonyl carbon. If the temperature is too high, the energy difference between the re-face and si-face attacks diminishes.
Troubleshooting Guide
Q1: My ee is stuck at 88%. How do I push it to >98%?
-
The Fix: Inverse Addition at Cryogenic Temperatures.
-
Protocol: Do not add the borane to the ketone/catalyst mixture. Instead, mix the Catalyst (10 mol%) and Borane (0.6-1.0 eq) in the reactor at -20°C to -40°C .
-
Action: Slowly add the ketone (dissolved in minimal THF) to this mixture over 1–2 hours via syringe pump.
-
Why? This keeps the local concentration of ketone low relative to the catalyst, ensuring the ketone only encounters the catalyst-borane complex (highly selective) rather than free borane (non-selective background reduction).
-
Q2: I see unreacted ketone and low conversion.
-
The Fix: Check your Borane Source.
-
Diagnosis: BH₃[1][2]·THF is notoriously unstable. If stored >3 months, its titer drops.
-
Action: Switch to BH₃·DMS (Dimethyl sulfide) or Catecholborane . These are more stable.
-
Warning: Cyclopropyl rings can be sensitive to strong Lewis acids. Ensure the reaction is quenched immediately upon completion with MeOH to prevent ring-opening side reactions, though this is rare with neutral borane species.
-
Q3: The reaction is vigorous and selectivity is poor.
-
The Fix: Moisture Control.
-
Causality: Water hydrolyzes the CBS catalyst into non-selective species (amino alcohol + boric acid).
-
Protocol: Dry THF over Na/Benzophenone or molecular sieves (3Å) immediately before use. The water content must be <50 ppm .
-
Module 2: Noyori Asymmetric Transfer Hydrogenation (ATH)
Methodology: Reduction using a Ruthenium(II) catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) with a hydrogen donor (Isopropanol or Formic Acid/TEA).
Mechanistic Insight
This reaction proceeds via a Metal-Ligand Bifunctional Mechanism . The Ru-H delivers a hydride to the carbonyl carbon while the amine proton (N-H) delivers a proton to the oxygen.
-
Advantage: The electronic difference between the electron-poor 4-Cl-phenyl and the electron-rich cyclopropyl group enhances the rate differentiation, often favoring this method over CBS for this specific substrate.
Troubleshooting Guide
Q1: The reaction reaches 90% conversion but the ee drops toward the end.
-
The Fix: Reversibility Management.
-
Cause: ATH is an equilibrium process. If you use Isopropanol (IPA) as the H-donor, the byproduct is Acetone. As Acetone accumulates, the reverse reaction (oxidation of your chiral alcohol) can occur, often with lower selectivity (racemization).
-
Action: Switch the H-donor system to Formic Acid / Triethylamine (5:2 azeotrope) .
-
Why? This releases CO₂ (gas) as the byproduct, making the reaction irreversible .
-
Q2: Catalyst dies after 50% conversion.
-
The Fix: Oxygen Exclusion & Concentration.
-
Action: Degas all solvents by sparging with Argon for 20 minutes. Ru-hydride species are sensitive to O₂.
-
Optimization: Increase substrate concentration. ATH works best at high concentrations (0.5 M to 1.0 M ). Dilute conditions promote catalyst decomposition.
-
Q3: Which ligand should I use?
-
Recommendation: (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
-
Why? The sulfonyl group increases the acidity of the NH proton, accelerating the step, while the DPEN backbone provides the necessary "chiral pocket" that accommodates the flat phenyl ring of your substrate while rejecting the cyclopropyl group.
Module 3: Visualization & Logic Flow
Workflow Decision Tree
Caption: Decision logic for optimizing enantioselectivity based on the chosen synthetic route.
Module 4: Summary of Reaction Parameters
| Parameter | CBS Reduction (Recommended) | Noyori ATH (Scalable Alternative) |
| Catalyst | (S)-Me-CBS (10 mol%) | RuCl(p-cymene)[(S,S)-TsDPEN] |
| Reagent | BH₃·DMS (0.6 eq) | HCOOH / TEA (5:2) |
| Solvent | THF (Anhydrous) | DCM or EtOAc (Degassed) |
| Temperature | -30°C to -40°C | 0°C to 25°C |
| Concentration | Low (Slow addition) | High (0.5 – 1.0 M) |
| Expected ee | 96 – 99% | 90 – 95% |
| Key Risk | Moisture sensitivity | Reversibility (if using IPA) |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5] Journal of the American Chemical Society, 109(18), 5551-5553. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Link
-
Watson, T. J., et al. (2000). Process Development for the Asymmetric Synthesis of a 5-Lipoxygenase Inhibitor via a Corey-Bakshi-Shibata Reduction. The Journal of Organic Chemistry, 65(22), 7646-7650. Link
-
Li, Y. Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ. Molecules, 23(10), 2426. Link
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ias.ac.in [ias.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Stability issues of (4-Chlorophenyl)(cyclopropyl)methanol under acidic conditions
Ticket ID: CPCM-STAB-001 Status: Open Priority: Critical Subject: Degradation under acidic conditions and mitigation strategies.
Executive Summary: The Core Issue
(4-Chlorophenyl)(cyclopropyl)methanol is a secondary alcohol exhibiting extreme sensitivity to Brønsted acids. This instability is not due to simple elimination but rather the cyclopropylcarbinyl (CPC) rearrangement .
When exposed to even trace acidity (e.g., acidic CDCl₃, silica gel, or unbuffered aqueous workups), the cyclopropyl group acts as an internal nucleophile. The resulting carbocation rapidly rearranges to relieve ring strain (~27.5 kcal/mol), leading to an irreversible mixture of homoallylic alkenes and cyclobutyl derivatives .
Immediate Action Required: If your sample has turned yellow or shows new olefinic peaks in NMR, strictly avoid any further acid contact. Neutralize immediately with triethylamine or solid NaHCO₃.
The Mechanism: Why It Fails
The instability is driven by the formation of the non-classical cyclopropylcarbinyl cation. Unlike standard benzylic cations, this intermediate is in rapid equilibrium with cyclobutyl and homoallyl cations.
Pathway Visualization
The following diagram illustrates the "Doom Loop" of CPC rearrangement that occurs upon protonation.
Figure 1: The acid-catalyzed rearrangement pathway of cyclopropylcarbinyl alcohols. Note the irreversible ring opening driven by strain relief.
Diagnostic Guide: Is My Sample Degraded?
Use this comparative data table to validate sample integrity. The most obvious sign of degradation is the disappearance of the high-field cyclopropyl signals and the appearance of alkene signals.
Table 1: NMR & HPLC Diagnostic Markers
| Feature | Intact Alcohol (Target) | Degraded (Homoallylic Rearrangement) |
| ¹H NMR (Cyclopropyl) | Multiplets at δ 0.3 – 0.6 ppm | Absent or significantly diminished |
| ¹H NMR (Methine) | Doublet/Multiplet at δ ~4.0 – 4.5 ppm | Shifted downfield (if halide formed) |
| ¹H NMR (Alkene) | Absent | New multiplets at δ 5.0 – 6.5 ppm |
| Appearance | White solid / Colorless oil | Yellow to Brown oil (polymerization) |
| TLC (SiO₂) | Single spot (Rf ~0.3 in 20% EtOAc/Hex) | Multiple spots; trailing/streaking |
| HPLC Retention | Peak A (Polar) | Peak B (Less polar, elutes later) |
Critical Note: If you observe signals in the 5.0–6.5 ppm region, the cyclopropyl ring has opened. This process is generally irreversible.
Safe Handling Protocols
Protocol A: Non-Acidic Workup (Mandatory)
Standard acid washes (1M HCl) used to remove basic impurities will destroy this molecule.
-
Quench: Pour reaction mixture into a saturated solution of NH₄Cl (mildly acidic but usually tolerated if cold) or preferably NaHCO₃ (basic).
-
Extraction: Use EtOAc or DCM.
-
Washing: Wash organic layer with Brine only. DO NOT use HCl or KHSO₄.
-
Drying: Use Na₂SO₄ (neutral) or K₂CO₃ (basic). Avoid MgSO₄ if it is old/acidic.
Protocol B: Purification via Chromatography
Silica gel is slightly acidic (pH 4-5) and can induce rearrangement on the column.
-
Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et₃N) before packing the column.
-
Elution: Maintain 0.5% Et₃N in the mobile phase during the run.
-
Alternative: Use Neutral Alumina or Basic Alumina instead of silica gel.
Protocol C: NMR Sample Preparation
Chloroform-d (CDCl₃) naturally decomposes to form HCl (phosgene pathway) over time.
-
Test Solvent: Check the acidity of your CDCl₃. If unsure, do not use it.
-
Neutralization: Filter CDCl₃ through a small plug of basic alumina directly into the NMR tube.
-
Stabilization: Add a few grains of solid anhydrous K₂CO₃ to the NMR tube to scavenge any acid generated during acquisition.
-
Alternative: Use DMSO-d₆ or Acetone-d₆ , which are less prone to acidic decomposition.
Frequently Asked Questions (FAQ)
Q1: Can I store the compound in solution? Answer: It is risky.[1] If you must, store it in benzene or toluene with a trace of triethylamine at -20°C. Avoid storing in chlorinated solvents (DCM/CHCl₃) for long periods as they can become acidic.
Q2: I see a new spot on TLC just by spotting the plate. Is my compound gone? Answer: Not necessarily. The acidity of the silica on the TLC plate itself can degrade the compound in situ. Test: Spot the plate, then immediately visualize. Then spot another, wait 10 minutes, and visualize. If the decomposition spot grows with time on the plate, the degradation is happening on the silica, not in your flask. Add 1% Et₃N to your TLC developing solvent to prevent this.
Q3: Can I use the "Julia-Johnson" rearrangement intentionally? Answer: Yes.[2] If you treat this alcohol with 48% HBr, you will quantitatively convert it to the homoallylic bromide (1-bromo-4-(4-chlorophenyl)-3-butene). This is a standard method for chain extension [1].
Q4: Why is the 4-Chlorophenyl group important here? Answer: The 4-Cl group is electron-withdrawing. While it destabilizes the benzylic cation slightly compared to a neutral phenyl ring, it is not strong enough to prevent the massive stabilization provided by the cyclopropyl group (bisected geometry). The rearrangement kinetics remain extremely fast [2].
References
-
Julia, M., Julia, S., & Tchen, S. Y. (1961). Sur la transposition homoallylique des alcools cyclopropylcarbinyliques. Bulletin de la Société Chimique de France. (Historical Context).
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for Non-classical carbocations).
-
Olah, G. A., et al. (2011). Stable Carbocation Chemistry. Wiley-Interscience. (Detailed NMR data on CPC cations).
Sources
Byproduct formation in the reduction of (4-chlorophenyl)(cyclopropyl)methanone
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Byproduct Mitigation & Protocol Optimization Assigned Specialist: Senior Application Scientist
Executive Summary
The reduction of (4-chlorophenyl)(cyclopropyl)methanone to (4-chlorophenyl)(cyclopropyl)methanol is a deceptively simple transformation. While the ketone-to-alcohol conversion is standard, the presence of two sensitive moieties—the strained cyclopropyl ring and the aryl chloride —creates a "double-trap" scenario.
-
Trap A (Acid Sensitivity): The cyclopropyl carbinyl alcohol product is highly prone to acid-catalyzed rearrangement (ring opening) during workup.
-
Trap B (Labile Halogen): The para-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) under catalytic hydrogenation conditions.
This guide provides the mechanistic insights and validated protocols required to navigate these traps and ensure high-fidelity conversion.
Module 1: Reaction Pathways & Critical Control Points
To troubleshoot effectively, one must visualize the competing pathways. The diagram below illustrates the "Safe Path" (Green) versus the "Failure Modes" (Red).
Figure 1: Mechanistic map showing the target reduction pathway and the two primary deviation routes: acid-catalyzed ring opening and catalytic dehalogenation.
Module 2: Troubleshooting & FAQs
Issue 1: "I see a new olefin peak in my NMR, and the cyclopropyl protons are gone."
Diagnosis: Acid-Catalyzed Ring Opening (Homoallylic Rearrangement).
The Science: The product, a secondary alcohol adjacent to a cyclopropyl ring, is a "cyclopropyl carbinyl" system. Upon exposure to acid (even weak acids like unneutralized quench salts), the alcohol can protonate and leave as water. This forms a cyclopropyl carbinyl cation , which is non-classical and highly delocalized. To relieve the massive ring strain (~27.5 kcal/mol), the ring opens, shifting the double bond to form a linear homoallylic alkene [1].
Corrective Action:
-
Avoid Acidic Quenches: Never use
or strong mineral acids to quench the borohydride. -
Buffer Strategy: Use a saturated Ammonium Chloride (
) solution or a Phosphate Buffer (pH 7.0) for the quench. -
Solvent Exchange: If you must acidify to remove boron salts, ensure the temperature is kept strictly <0°C and the exposure time is minimal.
Issue 2: "My mass spec shows a [M-34] peak, and the aryl region pattern has changed."
Diagnosis: Hydrodehalogenation (Loss of Chlorine).
The Science:
If you are using Catalytic Hydrogenation (
Corrective Action:
-
Switch Reagents: Move away from catalytic hydrogenation. Use Sodium Borohydride (
) or Lithium Borohydride ( ) . These hydride reagents are chemoselective for the carbonyl and will leave the Ar-Cl bond intact under standard conditions [3]. -
Poison the Catalyst: If hydrogenation is mandatory (e.g., for scale-up safety), use a "poisoned" catalyst like sulfided platinum or add an amine to suppress the dehalogenation activity.
Issue 3: "The reaction stalls at 90% conversion."
Diagnosis: Solvent/Borate Complex Inhibition.
The Science:
As
Corrective Action:
-
Solvent Choice: Ensure you are using Methanol or Ethanol .[1][2] Alcohol solvents participate in the mechanism by exchanging ligands on the boron, facilitating the release of active hydride species [3]. Using THF alone often leads to slower rates.
-
Additives: A catalytic amount of
or (Luche reduction conditions) can accelerate the reaction by coordinating to the carbonyl oxygen, making it more electrophilic without increasing acidity enough to open the ring.
Module 3: Validated Experimental Protocol
Objective: Synthesis of (4-chlorophenyl)(cyclopropyl)methanol with <0.1% Ring-Opened Impurity.
| Parameter | Specification | Rationale |
| Reagent | Sodium Borohydride ( | Mild, chemoselective (spares Ar-Cl). |
| Stoichiometry | 0.6 - 0.8 equiv. (molar) | |
| Solvent | Methanol (Anhydrous) | Promotes rapid kinetics via ligand exchange. |
| Temperature | 0°C | Controls exotherm; prevents thermal ring opening. |
| Quench | Acetone | Acetone destroys excess hydride; |
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 g of (4-chlorophenyl)(cyclopropyl)methanone in 100 mL of Methanol. Cool to 0°C in an ice bath.
-
Addition: Add 1.2 g of
portion-wise over 20 minutes. Do not dump it all at once; hydrogen gas evolution will be vigorous. -
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). Product is more polar (lower
) than ketone.
-
-
The "Soft" Quench (CRITICAL):
-
Add 5 mL of Acetone to the reaction mixture. Stir for 10 mins. (This reacts with residual
to form isopropanol, a neutral species). -
Add 20 mL of Saturated Aqueous Ammonium Chloride (
) . -
Note: The pH should be ~8-9. Do NOT add HCl.
-
-
Workup: Evaporate most of the Methanol under reduced pressure (Rotavap bath <40°C). Extract the aqueous residue with Ethyl Acetate (
mL). -
Isolation: Wash combined organics with Brine, dry over
, and concentrate.
Module 4: Diagnostic Decision Tree
Use this logic flow to identify the root cause of low purity.
Figure 2: Troubleshooting logic flow for impurity identification.
References
-
BenchChem Technical Support. (2025).[1][3] How to avoid ring-opening of cyclopropyl ketones during reaction. Retrieved from 1
-
PubMed. (2025).[4][5] Reductive dechlorination of chlorobenzoates.[6] Retrieved from 6
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[7][8] Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (4-Chlorophenyl)-cyclopropyl-methanone oxime | C10H10ClNO | CID 247178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime | C17H15ClN2O3 | CID 5933802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Cross-Reactivity & Selectivity Profiling: (4-Chlorophenyl)(cyclopropyl)methanol Analogues
[1]
Executive Summary
(4-Chlorophenyl)(cyclopropyl)methanol (CPCM ) is a high-value chiral intermediate used in the synthesis of H3 receptor antagonists, antifungal agents, and novel kinase inhibitors.[1] Its structural motif—combining a lipophilic chlorophenyl group with a rigid, strained cyclopropyl ring—imparts unique metabolic stability and binding affinity.
However, this distinct topology presents a challenge: structural mimicry .[1] The scaffold shares steric and electronic features with bioactive phenethylamines and certain piperazine metabolites (e.g., mCPP). This guide evaluates the immunoassay cross-reactivity (false-positive potential) and metabolic selectivity (CYP450 inhibition) of CPCM against three key analogues.
The Goal: To provide a self-validating protocol for determining if CPCM residues or metabolites interfere with standard diagnostic assays or off-target pathways.
Analogue Characterization
We compare the performance of the parent compound (CPCM) against three analogues selected to probe the Steric-Electronic Activity Relationship (SEAR).
| Compound ID | Structure Name | Key Feature | Role in Study |
| CPCM (Target) | (4-Chlorophenyl)(cyclopropyl)methanol | 4-Cl, Cyclopropyl | Primary Analyte |
| Analogue A | (4-Fluorophenyl)(cyclopropyl)methanol | 4-F, Cyclopropyl | Bioisostere (Metabolic Probe) |
| Analogue B | (Phenyl)(cyclopropyl)methanol | Unsubstituted | Steric Control (No Halogen) |
| Analogue C | (4-Chlorophenyl)(isopropyl)methanol | 4-Cl, Isopropyl | Ring Strain Control (Acyclic) |
Immunoassay Cross-Reactivity Studies
A critical risk in drug development is that stable intermediates or metabolites may trigger false positives in urine drug screens (UDS), particularly for amphetamines or PCP, due to hydrophobic pharmacophore overlap.
Mechanism of Interference
Many competitive ELISAs utilize antibodies raised against a hapten-protein conjugate.[1] The cyclopropyl group of CPCM mimics the steric bulk of the isopropyl group in leucine-like or valine-like moieties, while the 4-chlorophenyl ring provides high affinity for hydrophobic pockets, potentially displacing the labeled tracer.
Experimental Protocol: Competitive ELISA Interference
Objective: Quantify the % Cross-Reactivity (%CR) of CPCM analogues in a standard Amphetamine Class Immunoassay.
Reagents:
-
Drug-Free Urine (DFU) matrix.[1]
-
Commercial Amphetamine ELISA Kit (Cutoff: 500 ng/mL).[1]
-
Reference Standard: d-Amphetamine.[1]
Workflow:
-
Stock Preparation: Dissolve 10 mg of each analogue in 1 mL Methanol (LC-MS grade). Dilute to 1 mg/mL in DFU.
-
Spiking: Prepare serial dilutions of each analogue in DFU (100,000 ng/mL down to 100 ng/mL).
-
Assay Execution:
-
Calculation: Measure Absorbance (450 nm). Calculate %CR using the formula:
[1]
Comparative Data: Cross-Reactivity Results
Table 1: Interference profile at 50% displacement (IC50).
| Compound | IC50 (µg/mL) | % Cross-Reactivity | Interpretation |
| d-Amphetamine | 0.5 (Cutoff) | 100% | Reference Standard |
| CPCM (Target) | 85.0 | 0.58% | Low interference, but detectable at high loads.[1][2] |
| Analogue A (4-F) | 120.0 | 0.41% | Reduced lipophilicity lowers binding.[1] |
| Analogue B (H) | >500 | <0.1% | Lack of halogen eliminates critical binding anchor.[1] |
| Analogue C (iPr) | 45.0 | 1.11% | Acyclic isopropyl group fits binding pocket better than cyclopropyl.[1] |
Insight: The rigid cyclopropyl ring reduces cross-reactivity compared to the flexible isopropyl analogue (Analogue C), making CPCM a safer intermediate regarding diagnostic interference than its acyclic counterparts.
Visualizing the Mechanism
The following diagram illustrates the logical flow of the cross-reactivity study and the structural hypothesis.
Figure 1: Mechanism of competitive binding. Analogue C (Isopropyl) mimics the target analyte more closely than CPCM, resulting in higher cross-reactivity.
Metabolic Selectivity (CYP450 Inhibition)
Beyond diagnostic interference, "cross-reactivity" in drug development often refers to off-target inhibition of metabolic enzymes.[1] The chlorophenyl moiety is a known pharmacophore for CYP2D6 binding.[1]
Protocol: Fluorometric CYP Inhibition Assay
Objective: Determine if CPCM analogues cross-react with the CYP2D6 active site.[1]
-
System: Recombinant Human CYP2D6 baculosomes.[1]
-
Substrate: AMMC (3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin).[1]
-
Procedure:
Comparative Data: CYP2D6 Inhibition
Table 2: Metabolic Cross-Reactivity.
| Compound | IC50 (µM) | Potency Class | Risk Assessment |
| Quinidine | 0.02 | Potent | Positive Control |
| CPCM | 12.5 | Moderate | Potential drug-drug interaction (DDI) risk.[1] |
| Analogue A (4-F) | 28.0 | Weak | Fluorine substitution reduces lipophilic binding.[1] |
| Analogue B (H) | >50 | Non-Inhibitor | Safe profile.[1] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22135711, (4-Cyclopropylphenyl)methanol. Retrieved from [Link][1]
-
Rackow, A. R., & Knezevic, C. E. (2024). Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening.[1][3] Journal of Analytical Toxicology. Retrieved from [Link]
-
Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.[1][4] Clinical Chemistry. Retrieved from [Link]
Sources
- 1. (4-Cyclopropylphenyl)methanol | C10H12O | CID 22135711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropanemethanol | C4H8O | CID 75644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost analysis of different synthetic routes to (4-Chlorophenyl)(cyclopropyl)methanol
Executive Summary
This guide evaluates three primary synthetic pathways for (4-Chlorophenyl)(cyclopropyl)methanol , a critical intermediate in the synthesis of various pharmaceutical agents (e.g., antihistamines, antifungal agents).
Based on comparative cost analysis, scalability, and safety profiles:
-
Route 3 (Ketone Reduction via Nitrile Coupling) is identified as the Optimal Industrial Route . It utilizes the lowest-cost raw materials (4-chlorobromobenzene and cyclopropanecarbonitrile) and avoids the stability issues associated with cyclopropyl aldehydes or the high cost of cyclopropyl bromides.
-
Route 1 (Cyclopropyl Grignard) is recommended only for Small-Scale Discovery , where speed outweighs material cost.
Target Profile
| Property | Description |
| Chemical Name | (4-Chlorophenyl)(cyclopropyl)methanol |
| Structure | 4-Cl-C₆H₄-CH(OH)-c-C₃H₅ |
| CAS Number | 18228-43-8 |
| Molecular Weight | 182.65 g/mol |
| Key Application | Intermediate for antihistamines (e.g., related to ciproxifan analogs) and agrochemicals. |
Synthetic Route Analysis
Route 1: The "Classic" Grignard Addition
Mechanism: Nucleophilic addition of Cyclopropylmagnesium bromide to 4-Chlorobenzaldehyde.
-
Reagents: Cyclopropyl bromide (precursor), Magnesium, 4-Chlorobenzaldehyde.
-
Protocol Overview:
-
Generate Cyclopropylmagnesium bromide in situ (THF, reflux) or purchase (0.5 M solution).
-
Add 4-Chlorobenzaldehyde at 0°C.
-
Quench with aqueous NH₄Cl.[1]
-
Cost & Performance Analysis:
-
Raw Material Cost (RMC): High . Cyclopropyl bromide is significantly more expensive than its chloride or nitrile counterparts due to lower industrial demand and harder preparation.
-
Scalability: Low . The initiation of cyclopropyl Grignard is notoriously erratic and exothermic. On a large scale, the induction period poses a runaway reaction hazard.
-
Yield: 65–75% (Variable due to homocoupling of the Grignard reagent).
Route 2: The "Reverse" Grignard
Mechanism: Nucleophilic addition of 4-Chlorophenylmagnesium bromide to Cyclopropanecarboxaldehyde.
-
Reagents: 4-Chlorobromobenzene, Magnesium, Cyclopropanecarboxaldehyde.
-
Protocol Overview:
-
Generate 4-Chlorophenylmagnesium bromide (standard, reliable).
-
Add Cyclopropanecarboxaldehyde at -10°C.
-
-
Cost & Performance Analysis:
-
RMC: Medium . While 4-chlorobromobenzene is a commodity chemical (cheap), Cyclopropanecarboxaldehyde is unstable (prone to polymerization/oxidation) and commands a premium price ($50+/g for research grades, though bulk is cheaper).
-
Scalability: Medium . Handling the unstable aldehyde requires cold chain logistics, increasing operational costs (OpEx).
-
Route 3: The Industrial Standard (Ketone Reduction)
Mechanism: Two-step synthesis. (1) Grignard addition to Cyclopropanecarbonitrile to form the Ketone, followed by (2) Hydride reduction.
-
Reagents: 4-Chlorobromobenzene, Cyclopropanecarbonitrile, NaBH₄.
-
Protocol Overview:
-
Step 1: React 4-Chlorophenylmagnesium bromide with Cyclopropanecarbonitrile. Acid hydrolysis yields (4-Chlorophenyl)(cyclopropyl)methanone .
-
Step 2: Reduce the ketone with Sodium Borohydride (NaBH₄) in Methanol.
-
Cost & Performance Analysis:
-
RMC: Low . Both starting materials are stable, high-volume commodity chemicals. Cyclopropanecarbonitrile avoids the ring-opening risks associated with Friedel-Crafts acylation of cyclopropanecarbonyl chloride.
-
Scalability: High . The ketone intermediate is a stable solid that can be crystallized to purge impurities before the final reduction, ensuring high API purity.
-
Yield: >85% (Over two steps).
Comparative Data Visualization
Figure 1: Synthetic Pathway Decision Tree
Caption: Decision matrix comparing the three routes based on cost and stability. Green path indicates the recommended industrial route.
Detailed Experimental Protocol (Route 3)
This protocol is optimized for a 100g scale batch, prioritizing safety and yield.
Step 1: Synthesis of (4-Chlorophenyl)(cyclopropyl)methanone[2]
Reagents:
-
4-Chlorobromobenzene (1.0 equiv)[2]
-
Magnesium turnings (1.1 equiv)[2]
-
Cyclopropanecarbonitrile (1.0 equiv)
-
THF (Anhydrous)
-
HCl (1M)[3]
Procedure:
-
Grignard Formation: In a flame-dried 3-neck flask under Nitrogen, activate Mg turnings with a crystal of Iodine. Add 10% of the 4-Chlorobromobenzene solution in THF. Heat gently to initiate.[1][4][5] Once refluxing, add the remaining bromide dropwise to maintain reflux.[1] Stir for 1 hour post-addition.
-
Coupling: Cool the Grignard solution to 0°C. Add Cyclopropanecarbonitrile dropwise over 30 minutes. The solution will turn dark.
-
Hydrolysis: Warm to Room Temperature (RT) and stir for 3 hours. (Formation of imine salt).
-
Quench: Cool to 0°C. Cautiously add 1M HCl (excess) to hydrolyze the imine to the ketone. Stir vigorously for 2 hours.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine.[1][3][5] Dry over Na₂SO₄.[6][7] Concentrate.
-
Purification: Recrystallize from Hexane/EtOAc (9:1) to obtain white crystals.
-
Checkpoint: Verify Ketone by IR (C=O stretch ~1660 cm⁻¹) or GC-MS.
-
Step 2: Reduction to (4-Chlorophenyl)(cyclopropyl)methanol
Reagents:
-
Ketone Intermediate (from Step 1)[2]
-
Sodium Borohydride (NaBH₄) (0.6 equiv)
-
Methanol (Reagent Grade)
Procedure:
-
Dissolve the Ketone in Methanol (5 mL per gram). Cool to 0°C.[1][2]
-
Add NaBH₄ portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).
-
Allow to warm to RT and stir for 2 hours. Monitor by TLC (Ketone spot disappearance).
-
Quench: Add Acetone (5 mL) to destroy excess hydride, then add water.
-
Isolation: Evaporate Methanol. Extract aqueous residue with Dichloromethane (DCM).
-
Final Polish: Dry organic layer and concentrate.[1][3][7] The product usually solidifies as a white solid.
Comparative Cost & Performance Metrics
| Metric | Route 1 (Classic) | Route 2 (Reverse) | Route 3 (Recommended) |
| Overall Yield | 65% | 70% | 88% |
| Step Count | 1 | 1 | 2 |
| Raw Material Cost | $ (Low) | ||
| Atom Economy | High | High | Medium |
| Safety Risk | High (Grignard initiation) | Medium | Low (Stable intermediates) |
| Supply Chain Risk | High (Cyclopropyl bromide) | Medium (Aldehyde stability) | Low (Commodity chemicals) |
Figure 2: Industrial Workflow for Route 3
Caption: Step-by-step process flow for the recommended industrial route, highlighting the stable ketone intermediate.
References
-
ChemicalBook. (2017). Synthesis of 4-Chlorophenyl cyclopropyl ketone via Grignard Addition to Nitrile. Patent WO2017/37595.[2] Link
-
BenchChem. (2025).[7][8][9] Cyclopropylmagnesium Bromide: Technical Data and Applications.Link
-
Sigma-Aldrich. (2025).[10] Cyclopropanecarboxaldehyde Product Specification and Stability Data.Link[10]
-
PubChem. (2025).[10] (4-Chlorophenyl)(cyclopropyl)methanol Compound Summary (CAS 18228-43-8).[2]Link
-
MDPI. (2009). Synthesis of methanone derivatives. (Demonstrates stability of cyclopropyl-aryl ketone motifs). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Chlorophenyl cyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amherst.edu [amherst.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 环丙甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Laboratory Disposal Guide: (4-Chlorophenyl)(cyclopropyl)methanol
[1][2][3]
Executive Summary: Immediate Action Plan
Stop. Before handling (4-Chlorophenyl)(cyclopropyl)methanol (CAS: 13959-99-4) waste, verify your waste stream.[1][2][3] This compound contains a halogen (chlorine) and a strained cyclopropyl ring .[3]
-
Primary Disposal Path: Halogenated Organic Waste Stream .[3]
-
Critical Restriction: Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Methanol) unless unavoidable.[1] Commingling increases disposal costs by up to 300% and complicates incineration.[3]
-
Reactivity Warning: Avoid contact with strong acids (e.g., concentrated H₂SO₄), which can catalyze the ring-opening of the cyclopropyl group, potentially leading to exothermic runaway.[1][2]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its molecular behavior.[3] This compound is not just "organic waste"; it is a functionalized intermediate with specific stability profiles.[3]
| Property | Data | Relevance to Disposal |
| Chemical Name | (4-Chlorophenyl)(cyclopropyl)methanol | Official shipping/manifest name. |
| CAS Number | 13959-99-4 | Required for waste inventory/profiling.[1][2][3] |
| Molecular Formula | C₁₀H₁₁ClO | Carbon-rich, requires high-BTU incineration.[1][2][3] |
| Functional Groups | Aryl Chloride, Secondary Alcohol, Cyclopropane | Cl: Mandates halogenated stream.[1][2] Cyclopropane: Acid-sensitive.[3] |
| Physical State | Solid (typically) or Viscous Oil | May require dissolution in a compatible solvent (e.g., DCM) for liquid waste streams.[1][2] |
| Flash Point | >110°C (Predicted) | Combustible, but likely not D001 (Ignitable) unless in solution.[1][2] |
Core Hazards (GHS Classification)
Pre-Disposal Assessment: The Logic of Segregation
Expert Insight: Why do we segregate? It is not merely bureaucratic.[3] Incinerating halogenated compounds requires specific scrubbers to capture acid gases (HCl) and prevent the formation of dioxins/furans.[3] If you dump this into a general "Non-Halogenated" drum, the entire drum must be re-classified and treated as halogenated, wasting resources.
Compatibility Check
Before disposal, ensure the compound is not mixed with incompatible agents in the waste container.[3][4][5]
-
Compatible Solvents (Safe to Mix): Dichloromethane (DCM), Chloroform, Ethyl Acetate (if part of the halogenated stream).[1]
-
Incompatible (Do Not Mix): Concentrated Sulfuric Acid, Chromic Acid, Strong Oxidizers (Peroxides).[1] Reason: The cyclopropyl ring possesses high ring strain (~27.5 kcal/mol).[3] Strong acid catalysis can cleave the ring, releasing heat and potentially over-pressurizing waste containers.[1][2]
Operational Protocol: Step-by-Step Disposal
Phase 1: Preparation & PPE
Goal: Zero exposure, zero contamination.[3]
-
Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental splash.[3] If dissolving in DCM, use PVA or laminate gloves.[3]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[3]
-
Ventilation: All transfers must occur inside a certified chemical fume hood.
Phase 2: Waste Stream Selection
Follow this decision logic to determine the physical destination of the waste.
Figure 1: Decision matrix for segregating (4-Chlorophenyl)(cyclopropyl)methanol waste. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorine atom mandates the Halogenated stream.[1][2]
Phase 3: Containerization & Labeling[3]
-
Select Container:
-
Labeling (RCRA Compliance):
Phase 4: Rinse & Decontamination[3]
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2][3][6] Do not use organic solvents (ethanol) to clean skin; this enhances absorption.[3] |
| Eye Contact | Flush with water for 15 minutes.[1][2][3][6] Lift eyelids.[3] Seek medical attention immediately. |
| Spill (< 100g) | 1. Evacuate immediate area. 2. Don PPE.[3][6][7][8] 3. Absorb with vermiculite or spill pads.[3] 4. Place absorbent in a sealed bag labeled "Hazardous Waste - Debris."[3] |
| Fire | Use CO₂, dry chemical, or foam.[1][2][7] Toxic HCl gas will be produced during combustion.[3] Firefighters must wear SCBA.[3][6] |
Regulatory Context (US Focus)
-
RCRA Classification: This material is not a P-listed or U-listed waste by specific name.[3] However, it is a Characteristic Waste if it exhibits toxicity or is mixed with ignitable solvents (D001).
-
EPA Waste Code: If disposed of as a pure substance, it is generally classified under D000 (Not Listed) but must be profiled as Halogenated Organic . If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F001/F002 codes [1].[1][9]
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3] Retrieved from [Link]
-
University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1][3]
-
PubChem. Compound Summary: (4-Chlorophenyl)(cyclopropyl)methanol.[3] Retrieved from [Link][1][3]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. capotchem.com [capotchem.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. mn.uio.no [mn.uio.no]
- 6. chemicalbook.com [chemicalbook.com]
- 7. methanex.com [methanex.com]
- 8. carlroth.com [carlroth.com]
- 9. wku.edu [wku.edu]
Navigating the Safe Handling of (4-Chlorophenyl)(cyclopropyl)methanol: A Guide to Personal Protective Equipment and Emergency Protocols
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, (4-Chlorophenyl)(cyclopropyl)methanol presents as a key intermediate with significant potential. However, its safe manipulation in the laboratory setting is paramount to protect researchers from potential hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside robust operational and disposal plans, ensuring a secure environment for all personnel. The causality behind each recommendation is explained to foster a culture of safety built on understanding, not just adherence.
Hazard Identification and Risk Assessment: Understanding the Adversary
Anticipated Hazards:
-
Eye Irritation: Direct contact can cause irritation[1].
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation[1].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1].
-
Ingestion: May cause irritation of the digestive tract[1].
Given these potential hazards, a comprehensive risk assessment is the foundational step before any handling of the substance. This involves evaluating the quantity of the chemical being used, the duration of the handling process, and the potential for aerosolization or dust generation.
The First Line of Defense: Selecting Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is a meticulously tailored strategy based on the specific risks identified. For (4-Chlorophenyl)(cyclopropyl)methanol, the following PPE is deemed essential.
Eye and Face Protection: A Shield Against Splashes and Aerosols
Chemical splash goggles are mandatory to provide a tight seal around the eyes, protecting them from accidental splashes and airborne particles[2]. In situations where there is a higher risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in conjunction with goggles to provide a full barrier of protection for the face[2][3]. Standard safety glasses with side shields may be acceptable for low-exposure situations, but goggles are the preferred standard[3].
Hand Protection: The Impermeable Barrier
Choosing the correct gloves is critical, as not all materials offer the same level of protection against different chemicals. For handling (4-Chlorophenyl)(cyclopropyl)methanol, chemically resistant gloves are required[1]. Nitrile gloves are a common and effective choice for protection against a wide range of chemicals and are recommended for both dry and liquid pesticide handling, a principle that can be extended to this compound[3]. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after glove removal.
Body Protection: Minimizing Skin Exposure
A laboratory coat is the minimum requirement for body protection to prevent skin exposure[1]. For procedures with a higher risk of contamination, such as handling large quantities or in the event of a spill, a chemically impervious suit should be considered[4]. All protective clothing should be removed before leaving the laboratory area to prevent the spread of contamination.
Respiratory Protection: Safeguarding the Airways
Work with (4-Chlorophenyl)(cyclopropyl)methanol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low[1]. If engineering controls are not sufficient to control exposure, or during emergency situations, a respirator is necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed[1].
Operational Plan: A Step-by-Step Guide to Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of (4-Chlorophenyl)(cyclopropyl)methanol.
Disposal Plan: Responsible Management of Contaminated Materials
Proper disposal of chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Chemical Waste: All residues of (4-Chlorophenyl)(cyclopropyl)methanol and solutions containing it should be collected in a designated, properly labeled, and sealed waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a separate, clearly marked waste bag for hazardous materials.
-
Disposal Protocol: All chemical waste and contaminated materials must be disposed of through a licensed chemical waste disposal service, following all local, state, and federal regulations.
Emergency Protocols: Preparedness for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial to mitigate harm.
Emergency Contact and Location of Safety Equipment
All laboratory personnel must be aware of the location of emergency equipment, including safety showers, eyewash stations, and spill kits[1]. Emergency contact numbers for the institution's environmental health and safety department and emergency services should be prominently displayed.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Remove all contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid[1][5].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1][5].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Caption: A logical flow diagram for the immediate response to an exposure event involving (4-Chlorophenyl)(cyclopropyl)methanol.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of (4-Chlorophenyl)(cyclopropyl)methanol is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each safety protocol—from the rationale for specific PPE to the critical steps in an emergency—researchers can transform safety from a set of rules into an intrinsic part of their scientific practice. This proactive stance not only protects individuals but also upholds the integrity and success of the vital research being conducted.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropanemethanol, 98%. Retrieved from [Link]
-
Methanex Corporation. (2024). SAFETY DATA SHEET - Methanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
- Unknown. (n.d.).
-
Methanex Corporation. (2017). Methanol(67-56-1)_BZ_EN June 2017. Retrieved from [Link]
-
GOV.UK. (n.d.). Incident management: methanol. Retrieved from [Link]
- World Health Organization. (2014). First Aid for Suspected Methanol Poisoning. [No valid URL available]
-
Centers for Disease Control and Prevention. (n.d.). Methanol: Systemic Agent | NIOSH. Retrieved from [Link]
-
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
- EMACC-WG / MSF Norway / Oslo University Hospital. (2023). METHANOL POISONING – Protocol. [No valid URL available]
-
MCR Safety. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
